Eprodisate (disodium)
Description
BenchChem offers high-quality Eprodisate (disodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Eprodisate (disodium) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C3H6Na2O6S2 |
|---|---|
Molecular Weight |
248.2 g/mol |
IUPAC Name |
disodium;propane-1,3-disulfonate |
InChI |
InChI=1S/C3H8O6S2.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2 |
InChI Key |
DKGJFKPIUSHDIT-UHFFFAOYSA-L |
Canonical SMILES |
C(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Eprodisate Disodium: A Deep Dive into its Mechanism of Action in AA Amyloidosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Secondary (AA) amyloidosis is a severe complication arising from chronic inflammatory conditions, characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA) protein.[1][2][3][4] This deposition frequently impairs kidney function, leading to progressive renal disease.[5][6][7] Eprodisate disodium (Kiacta®), a first-in-class therapeutic agent, offers a targeted approach to mitigating the progression of renal disease in patients with AA amyloidosis.[5][6][7] This document provides a comprehensive technical overview of the mechanism of action of eprodisate disodium, supported by clinical trial data and detailed experimental insights.
Core Mechanism of Action: Inhibition of Amyloid Fibril Formation
Eprodisate is a low molecular weight, sulfonated molecule that acts as a glycosaminoglycan (GAG) mimetic.[1][8] Its structure is similar to heparan sulfate, a key GAG that is consistently found associated with amyloid deposits.[1][8] The fundamental mechanism of action of eprodisate lies in its ability to competitively bind to the GAG-binding sites on the SAA protein.[1][2][3][9] This competitive inhibition disrupts the crucial interaction between SAA and endogenous GAGs, which is a critical step in the polymerization of SAA fragments into insoluble amyloid fibrils and their subsequent deposition in tissues.[1][5][6][7][8] By preventing this interaction, eprodisate effectively inhibits the formation of new amyloid deposits.[1]
Quantitative Efficacy Data from Clinical Trials
A pivotal multicenter, randomized, double-blind, placebo-controlled clinical trial evaluated the efficacy and safety of eprodisate in 183 patients with AA amyloidosis and renal involvement over 24 months.[5][6][7] The primary composite endpoint was an assessment of renal function or death.[5][6][7]
| Endpoint | Eprodisate (n=89) | Placebo (n=94) | P-value | Hazard Ratio (95% CI) |
| Primary Composite Endpoint | ||||
| Worsened Disease | 27% (24 patients) | 40% (38 patients) | 0.06 | 0.58 (0.37 to 0.93)[5][6][7] |
| Secondary Renal Endpoints | ||||
| Mean Rate of Decline in Creatinine Clearance (mL/min/1.73m²/year) | 10.9 | 15.6 | 0.02 | N/A |
| Progression to End-Stage Renal Disease | 7 patients | 13 patients | 0.20 | 0.54 (0.22 to 1.37)[10] |
| Mortality | ||||
| Risk of Death | 5 patients | 5 patients | 0.94 | 0.95 (0.27 to 3.29)[10] |
| Worsened disease was defined as a doubling of the serum creatinine level, a reduction in creatinine clearance by 50% or more, progression to end-stage renal disease, or death.[5][6][7] |
Experimental Protocols
While specific, detailed protocols from the seminal preclinical studies are not publicly available in their entirety, the methodologies can be inferred from published literature.
In Vitro Glycosaminoglycan (GAG) Binding Assay
Objective: To determine the ability of eprodisate to compete with GAGs for binding to SAA.
Methodology:
-
Immobilization of SAA: Recombinant human SAA is coated onto the wells of a microtiter plate.
-
Competitive Binding: A fixed concentration of biotinylated heparan sulfate is mixed with varying concentrations of eprodisate.
-
Incubation: The mixture is added to the SAA-coated wells and incubated to allow for competitive binding.
-
Detection: The amount of bound biotinylated heparan sulfate is quantified using a streptavidin-peroxidase conjugate and a colorimetric substrate.
-
Analysis: A decrease in the colorimetric signal with increasing concentrations of eprodisate indicates competitive binding.
In Vitro Fibril Formation Assay
Objective: To assess the inhibitory effect of eprodisate on SAA fibril formation.
Methodology:
-
SAA Preparation: A solution of SAA is prepared under conditions known to promote fibrillogenesis (e.g., acidic pH, presence of a GAG seed).
-
Incubation with Eprodisate: The SAA solution is incubated with and without varying concentrations of eprodisate.
-
Monitoring Fibril Formation: Fibril formation is monitored over time using a Thioflavin T (ThT) fluorescence assay. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Analysis: The lag time and the rate of fibril formation are calculated from the fluorescence curves. An increase in the lag time and a decrease in the rate of fibril formation in the presence of eprodisate indicate inhibition.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies in healthy volunteers have shown that eprodisate has good oral bioavailability and is not protein-bound.[1] The maximum plasma concentration is typically reached within 15-60 minutes after oral administration, with a plasma half-life of approximately 10-20 hours.[1] Eprodisate is primarily excreted by the kidneys.[8]
The pharmacodynamic effect of eprodisate is directly related to its mechanism of action. By inhibiting new amyloid fibril formation, it is expected to slow the rate of amyloid deposition in tissues, thereby preserving organ function.[1][5] It is important to note that eprodisate does not affect the concentration of circulating SAA.[5]
Conclusion
Eprodisate disodium represents a targeted therapeutic strategy for AA amyloidosis that addresses the fundamental process of amyloid fibril formation. By acting as a GAG mimetic, it competitively inhibits the interaction between SAA and GAGs, a critical step in amyloidogenesis. Clinical trial data has demonstrated its efficacy in slowing the progression of renal disease in patients with AA amyloidosis. The in-depth understanding of its mechanism of action, supported by experimental evidence, provides a strong rationale for its use in this patient population. Further research may explore the potential of eprodisate in other forms of amyloidosis where GAGs play a pathogenic role.
References
- 1. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. ovid.com [ovid.com]
- 6. Eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amyloid Planet: #amyloidosisJC 3/28/16 @ 9 pm EST: Eprodisate for the Treatment of Renal Disease in AA #amyloidosis [amyloidplanet.com]
Eprodisate Disodium: A Comprehensive Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprodisate disodium, known chemically as disodium 1,3-propanedisulfonate, is an investigational drug candidate with potential applications in the treatment of amyloid A (AA) amyloidosis. This technical guide provides an in-depth overview of its chemical structure and a detailed examination of its synthesis, with a focus on a modern and efficient synthetic route. The information presented is intended to support research and development efforts in the pharmaceutical and medicinal chemistry fields.
Eprodisate is a small molecule designed to mimic the structure of heparan sulfate, a glycosaminoglycan that has been implicated in the pathogenesis of AA amyloidosis. By competitively binding to serum amyloid A (SAA) protein, eprodisate inhibits the aggregation of amyloid fibrils, thereby preventing their deposition in various organs, particularly the kidneys.
Chemical Structure and Properties
Eprodisate disodium is the sodium salt of 1,3-propanedisulfonic acid. Its chemical structure is characterized by a three-carbon chain with sulfonate groups at the 1 and 3 positions.
| Identifier | Value |
| IUPAC Name | disodium;propane-1,3-disulfonate |
| Molecular Formula | C₃H₆Na₂O₆S₂ |
| Molecular Weight | 248.19 g/mol |
| CAS Number | 36589-58-9 |
| Appearance | White coarse powder |
| Solubility | Partially soluble in cold water, soluble in hot water. |
Caption: Chemical structure of Eprodisate Disodium.
Synthesis of Eprodisate Disodium
The synthesis of eprodisate disodium has evolved from earlier methods that were associated with low yields and the use of hazardous materials. The contemporary and preferred method involves the ring-opening of 1,3-propane sultone with a sulfite nucleophile, specifically sodium sulfite. This approach is lauded for its efficiency, higher purity profile, and suitability for large-scale pharmaceutical production.[1]
Synthetic Pathway: Ring-Opening of 1,3-Propane Sultone
The reaction proceeds via a nucleophilic attack of the sulfite anion on the carbon atom of the sultone ring, leading to the formation of the disulfonate salt.
Caption: Synthesis of Eprodisate Disodium from 1,3-Propane Sultone.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of eprodisate disodium.
Materials:
-
1,3-Propane sultone
-
Sodium sulfite
-
Methanol
-
Ethanol
-
Diethyl ether
-
Deionized water
Procedure:
-
Reaction Setup: In a reaction vessel, a suspension of a disulfone compound (0.62 g, 2.23 mmol) in methanol (15 mL) is prepared.
-
Addition of Sodium Methoxide: A 0.5 M solution of sodium methoxide in methanol (8.9 mL, 4.58 mmol) is slowly added to the suspension.
-
Reaction: The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up: After the reaction is complete, the resulting homogeneous solution is concentrated under reduced pressure to yield a solid. This solid is then suspended in ethanol (20 mL) and stirred for 1 hour at room temperature.
-
Isolation and Washing: The solid product is isolated by filtration. The filter cake is washed sequentially with ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL).
-
Purification: The resulting solid is dissolved in a minimal amount of water (2 mL) and purified by passing it through a C8 reversed-phase silica gel pad, using water as the eluent.
-
Final Product: The eluate containing the purified disodium 1,3-propanedisulfonate is collected and lyophilized to afford the final product as a white solid.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 85% | ChemicalBook |
| Purity (Commercial) | >98.00% | GlpBio |
| Purity (Commercial) | 99% (dry wt.) | Fisher Scientific |
| Purity (Commercial) | 97% | CymitQuimica |
Conclusion
This technical guide has provided a detailed overview of the chemical structure and a viable synthesis protocol for eprodisate disodium. The described synthetic method, utilizing the ring-opening of 1,3-propane sultone, represents an efficient and scalable approach for the production of this promising drug candidate. The provided experimental details and quantitative data serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for amyloid-related diseases. Further research and optimization of the synthesis and purification processes may lead to even higher yields and purity, facilitating the advancement of eprodisate disodium through the drug development pipeline.
References
Eprodisate and the Inhibition of Amyloid Fibril Formation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprodisate (1,3-propanedisulfonate) is a small, sulfonated molecule developed as a therapeutic agent for Amyloid A (AA) amyloidosis. This technical guide provides a comprehensive overview of the early-stage research on eprodisate, focusing on its mechanism of action as an inhibitor of amyloid fibril formation. While extensive clinical trial data exists, this document specifically addresses the foundational preclinical research that elucidated its therapeutic rationale.
Core Mechanism of Action: Competitive Inhibition of SAA-Glycosaminoglycan Interaction
Early research established that the formation and deposition of amyloid fibrils in AA amyloidosis are critically dependent on the interaction between the amyloidogenic precursor protein, Serum Amyloid A (SAA), and endogenous glycosaminoglycans (GAGs), such as heparan sulfate. Eprodisate was designed as a structural mimic of these GAGs.[1][2][3]
The core of eprodisate's mechanism of action lies in its ability to act as a competitive inhibitor.[1][2][3] By binding to the GAG-binding sites on SAA, eprodisate effectively blocks the interaction between SAA and endogenous GAGs. This disruption is crucial as the SAA-GAG interaction is a key step in the pathological cascade leading to the misfolding of SAA and its subsequent polymerization into insoluble amyloid fibrils.
Preclinical Evidence of Amyloid Fibril Inhibition
In Vivo Animal Models
Preclinical efficacy of eprodisate was established in mouse models of AA amyloidosis.[4][5] These models typically involve the induction of a chronic inflammatory state to stimulate the overexpression of SAA, leading to the development of systemic amyloid deposits, particularly in the spleen and liver. Histological analysis of tissues from these animal models revealed a decrease in amyloid deposition in eprodisate-treated animals compared to control groups.
Quantitative Data from Preclinical and Clinical Studies
Despite extensive searching of the scientific literature and public records, specific quantitative data from the early in vitro preclinical studies that would definitively characterize the binding affinity and inhibitory potency of eprodisate (e.g., Kd, IC50) could not be located. The available information primarily consists of qualitative descriptions of its mechanism and results from later-stage clinical trials.
The most comprehensive quantitative data for eprodisate comes from a multicenter, randomized, double-blind, placebo-controlled Phase III clinical trial in patients with AA amyloidosis and renal involvement.[5][6]
| Clinical Trial Parameter | Eprodisate Group | Placebo Group | P-value |
| Number of Patients | 89 | 94 | N/A |
| Worsening of Disease at 24 months | 27% | 40% | 0.06 |
| Hazard Ratio for Worsening Disease | 0.58 (95% CI: 0.37 to 0.93) | N/A | 0.02 |
| Mean Rate of Decline in Creatinine Clearance (ml/min/1.73m²) | 10.9 | 15.6 | 0.02 |
Key Experimental Methodologies
Detailed protocols for the specific preclinical experiments conducted by the developing company, Neurochem Inc., are not publicly available. However, based on standard methodologies in amyloid research, the following experimental workflows would have been central to the early-stage evaluation of eprodisate.
In Vitro Amyloid Fibril Formation Assay (Thioflavin T Assay)
This assay is a standard method to monitor the kinetics of amyloid fibril formation in real-time.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Eprodisate (NC-503): A Technical Chronicle of its Discovery and Clinical Development in AA Amyloidosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and clinical evaluation of eprodisate (NC-503), a pioneering compound investigated for the treatment of Amyloid A (AA) amyloidosis. This document details the scientific rationale behind its development, its mechanism of action, and a comprehensive summary of its preclinical and clinical trial data.
Executive Summary
Eprodisate (1,3-propanedisulfonic acid disodium salt), also known as NC-503, emerged from a rational drug design program aimed at inhibiting the formation of amyloid fibrils, a pathological hallmark of AA amyloidosis. Developed by Neurochem Inc. (later Bellus Health), eprodisate is a small-molecule anionic sulfonate designed to mimic heparan sulfate, thereby competitively inhibiting the interaction between serum amyloid A (SAA) and glycosaminoglycans (GAGs), a critical step in amyloid fibril formation and stabilization.[1][2] While showing initial promise in a pivotal Phase II/III clinical trial by slowing renal function decline, a subsequent confirmatory Phase III study did not meet its primary endpoint, ultimately halting its development path.[3] This guide synthesizes the available technical data from its discovery through its clinical evaluation.
Discovery and Preclinical Development
The development of eprodisate was predicated on the understanding that sulfated GAGs, such as heparan sulfate, are invariably found associated with amyloid deposits and are crucial for the polymerization of amyloid fibrils.[1] The hypothesis was that a compound capable of competitively binding to the GAG-binding sites on the SAA protein could disrupt this interaction and prevent the formation of stable amyloid deposits.
Preclinical Evaluation
Preclinical studies were instrumental in validating this hypothesis. In a well-established murine model of AA amyloidosis, small-molecule anionic sulfonates, including eprodisate, demonstrated a significant, dose-dependent reduction in splenic AA amyloid progression.[1] These compounds were shown to work by disrupting the heparan sulfate-β-peptide fibril aggregate.[1] Of the four compounds that showed significant efficacy in animal models, eprodisate was selected for advancement into human clinical trials.[1]
Experimental Protocol: Murine Model of AA Amyloidosis
While specific detailed protocols from the original preclinical studies are not extensively published, a general methodology for inducing AA amyloidosis in mice for therapeutic evaluation is as follows:
-
Induction of Inflammation: Mice are typically administered an inflammatory stimulus, such as silver nitrate or complete Freund's adjuvant, to induce a chronic inflammatory state. This leads to a sustained elevation of the acute-phase reactant Serum Amyloid A (SAA).
-
Amyloid Induction: Following the inflammatory stimulus, mice are co-administered an amyloid-enhancing factor (AEF), which is a crude extract from the spleens of amyloid-laden mice, to accelerate and synchronize amyloid deposition.
-
Treatment Administration: Eprodisate or a placebo is administered to the mice, often orally, throughout the induction period.
Mechanism of Action
Eprodisate is a sulfonated molecule that is structurally similar to heparan sulfate.[1][4] Its proposed mechanism of action is to competitively bind to the GAG-binding sites on SAA proteins.[1][4] This binding prevents the interaction of SAA with endogenous heparan sulfate, thereby inhibiting the polymerization of SAA fragments into insoluble amyloid fibrils and their subsequent deposition in tissues.[1][4]
Clinical Development
The clinical development of eprodisate included Phase I studies in healthy volunteers and pivotal Phase II/III trials in patients with AA amyloidosis.
Pharmacokinetics and Safety (Phase I)
Pharmacokinetic analyses from Phase I studies in healthy volunteers revealed high inter-individual variability in plasma concentrations following oral administration of doses ranging from 100-2400 mg.[1] Maximum plasma concentrations were typically reached within 15-60 minutes of dosing.[1] A multiple rising oral dose study estimated a plasma half-life of approximately 10-20 hours.[1] Preclinical studies indicated that eprodisate has good oral bioavailability and is not protein-bound.[1] The compound is primarily excreted by the kidneys, and plasma concentrations are elevated in individuals with renal impairment, necessitating dose adjustments.[1]
Phase II/III Clinical Trial (EFAAT - NCT00035334)
A pivotal multicenter, randomized, double-blind, placebo-controlled trial was conducted to assess the efficacy and safety of eprodisate in patients with AA amyloidosis and renal involvement.[5]
Experimental Protocol: EFAAT (NCT00035334) Trial
-
Patient Population: 183 patients with biopsy-proven AA amyloidosis and renal involvement were enrolled from 27 centers.[5] Renal involvement was defined as proteinuria of >1 g/day or a creatinine clearance of <60 mL/minute.[1] Key exclusion criteria included a creatinine clearance of <20 mL/minute, renal disease attributable to causes other than AA amyloidosis, significant liver dysfunction, and diabetes.[1]
-
Randomization and Blinding: Patients were randomly assigned to receive either eprodisate or a matching placebo for 24 months.[5]
-
Dosing Regimen: The study drug was administered orally twice daily, at least one hour before or two hours after a meal.[6] The initial dose was adjusted based on the patient's baseline creatinine clearance:[1][6]
-
>80 mL/min: 2400 mg/day in two divided doses.
-
30-80 mL/min: 1600 mg/day in two divided doses.
-
<30 mL/min: 800 mg/day in two divided doses. Doses were reduced during the study if creatinine clearance declined.[1]
-
-
Primary Composite Endpoint: The primary endpoint was a composite of worsening renal function or death. Worsening renal function was defined as any of the following:[5]
-
Doubling of serum creatinine.
-
50% reduction in creatinine clearance from baseline.
-
Progression to end-stage renal disease (ESRD).
-
-
Follow-up: Patients were followed every four months for a total of two years.[1]
References
- 1. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eprodisate in amyloid A amyloidosis: a novel therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. researchgate.net [researchgate.net]
- 5. Eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Linchpin of Inhibition: Unraveling the Critical Role of Sulfonation in Eprodisate's Anti-Amyloid Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Secondary (AA) amyloidosis is a life-threatening condition characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA) protein, often leading to severe renal dysfunction. Eprodisate (1,3-propanedisulfonate) emerged as a promising therapeutic agent by targeting the fundamental process of amyloid fibril formation. This technical guide delves into the core mechanism of eprodisate's inhibitory activity, with a specific focus on the indispensable role of its sulfonate groups. By acting as a molecular mimic of endogenous heparan sulfate, eprodisate competitively inhibits the crucial interaction between SAA and glycosaminoglycans (GAGs), a pivotal step in the amyloidogenic cascade. This document provides a comprehensive overview of the mechanism of action, the structure-activity relationship centered on sulfonation, and detailed experimental protocols for key assays used to evaluate such inhibitors, offering valuable insights for researchers in the field of amyloidosis and drug development.
Introduction: The Pathogenesis of AA Amyloidosis
AA amyloidosis is a systemic disorder that arises as a complication of chronic inflammatory diseases, such as rheumatoid arthritis, or chronic infections.[1][2] In these conditions, the sustained overproduction of the acute-phase reactant SAA leads to its aggregation and deposition as insoluble amyloid fibrils in various organs, most commonly the kidneys.[1][2]
A critical step in the pathogenesis of AA amyloidosis is the interaction of SAA with glycosaminoglycans (GAGs), particularly heparan sulfate. These complex polysaccharides, present on cell surfaces and in the extracellular matrix, are believed to act as scaffolds, inducing a conformational change in SAA that promotes its aggregation into β-sheet rich amyloid fibrils.[1][2] This interaction stabilizes the amyloid deposits, contributing to their resistance to degradation and subsequent organ damage. Therefore, disrupting the SAA-GAG interaction presents a compelling therapeutic strategy.
Eprodisate: A Glycosaminoglycan Mimetic
Eprodisate is a small, sulfonated molecule designed to interfere with the SAA-GAG interaction.[1][2] Its chemical structure, 1,3-propanedisulfonate, is key to its mechanism of action.
The Central Role of Sulfonation: Molecular Mimicry
The inhibitory activity of eprodisate is fundamentally dependent on its sulfonate groups. Heparan sulfate and other GAGs are characterized by the presence of negatively charged sulfate and carboxyl groups. These anionic moieties are crucial for their interaction with positively charged domains on SAA.
Eprodisate, with its two terminal sulfonate groups, acts as a structural mimic of the sulfated sugar residues of heparan sulfate.[1][2] This molecular mimicry allows eprodisate to competitively bind to the GAG-binding sites on SAA molecules.[1][2] By occupying these sites, eprodisate effectively prevents the binding of endogenous GAGs, thereby inhibiting the initiation and polymerization of amyloid fibrils. The electrostatic interactions between the negatively charged sulfonate groups of eprodisate and positively charged amino acid residues on SAA are the primary driving force for this competitive inhibition.
The diagram below illustrates the pathological formation of amyloid fibrils and the inhibitory mechanism of eprodisate.
References
Eprodisate's Attenuation of Glycosaminoglycan-Protein Interactions in AA Amyloidosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secondary (AA) amyloidosis is a severe complication of chronic inflammatory diseases, characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA) protein. A critical step in the pathogenesis of AA amyloidosis is the interaction between SAA and glycosaminoglycans (GAGs), particularly heparan sulfate, which promotes fibril polymerization and deposition in tissues. Eprodisate (1,3-propanedisulfonic acid) is a small molecule designed to competitively inhibit this interaction. This technical guide provides an in-depth analysis of eprodisate's mechanism of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.
Introduction: The Pathogenesis of AA Amyloidosis
Chronic inflammatory conditions lead to a sustained elevation of the acute-phase reactant SAA.[1][2][3] Under normal physiological conditions, SAA is associated with high-density lipoprotein (HDL) in the plasma.[4] However, in the context of AA amyloidosis, SAA dissociates from HDL, undergoes proteolytic cleavage, and aggregates into insoluble amyloid fibrils.[1][3] This process is significantly facilitated by the interaction of SAA with GAGs, which are complex linear polysaccharides found on cell surfaces and in the extracellular matrix.[1][2] GAGs, such as heparan sulfate, are believed to act as scaffolds, concentrating SAA molecules and promoting their conformational change into a β-sheet-rich structure, a hallmark of amyloid fibrils.[2]
Eprodisate: A Competitive Inhibitor of SAA-GAG Interaction
Eprodisate is a sulfonated small molecule with a structural resemblance to heparan sulfate.[1][2] This structural mimicry allows eprodisate to act as a competitive inhibitor, binding to the GAG-binding sites on SAA molecules.[1][3] By occupying these sites, eprodisate prevents the interaction between SAA and endogenous GAGs, thereby inhibiting the polymerization of amyloid fibrils and their subsequent deposition in tissues.[1][2]
Chemical Structure of Eprodisate
-
IUPAC Name: 1,3-propanedisulfonic acid
-
Molecular Formula: C₃H₈O₆S₂
Quantitative Data on Eprodisate's Efficacy
The efficacy of eprodisate has been evaluated in both preclinical animal models and human clinical trials. The following tables summarize key quantitative findings.
Table 1: Preclinical Data from Animal Models of AA Amyloidosis
| Parameter | Animal Model | Eprodisate Dose | Outcome | Reference |
| Amyloid Deposition | Mouse | Dose-dependent | Significantly reduced splenic AA amyloid progression | [2] |
| Toxicity | Mouse | 2 g/kg/day for 10 months | Well-tolerated with low toxicity potential, non-mutagenic | [1] |
Table 2: Clinical Trial Data for Eprodisate in Patients with AA Amyloidosis and Renal Involvement
| Parameter | Eprodisate Group | Placebo Group | p-value | Hazard Ratio (95% CI) | Reference |
| Worsening of Disease at 24 months | 27% (24/89 patients) | 40% (38/94 patients) | 0.06 | 0.58 (0.37 to 0.93) | [5] |
| Mean Rate of Decline in Creatinine Clearance (mL/min/1.73 m²/year) | 10.9 | 15.6 | 0.02 | N/A | [5] |
| Progression to End-Stage Renal Disease | N/A | N/A | 0.20 | 0.54 | [5] |
| Risk of Death | N/A | N/A | 0.94 | 0.95 | [5] |
Experimental Protocols
The investigation of eprodisate's effect on SAA-GAG interactions involves a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.
Thioflavin T (ThT) Fluorescence Assay for Amyloid Fibril Formation
This assay is used to quantify the formation of amyloid fibrils in vitro by measuring the fluorescence of Thioflavin T, a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant SAA protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of heparan sulfate in the same buffer.
-
Prepare a stock solution of eprodisate in the same buffer.
-
Prepare a Thioflavin T stock solution (e.g., 1 mM in water) and dilute to a working concentration (e.g., 25 µM) in buffer.[6]
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, set up the following reaction mixtures:
-
Control: SAA protein solution.
-
Positive Control (Fibril Formation): SAA protein solution with heparan sulfate.
-
Test Condition: SAA protein solution with heparan sulfate and varying concentrations of eprodisate.
-
-
Incubate the plate at 37°C with continuous shaking to promote fibril formation.[7]
-
-
Fluorescence Measurement:
-
At regular time intervals, measure the fluorescence intensity using a microplate reader with excitation at approximately 450 nm and emission at approximately 485 nm.[6]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate aggregation kinetics curves.
-
Determine the lag time and the maximum fluorescence intensity for each condition.
-
Calculate the IC₅₀ value for eprodisate's inhibition of fibril formation by plotting the percentage of inhibition against the log of eprodisate concentration.
-
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Protocol:
-
Immobilization of Ligand:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of SAA protein over the activated surface to covalently immobilize it via amine coupling.
-
Deactivate any remaining active sites with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a solution of heparan sulfate (analyte) at various concentrations over the immobilized SAA surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.
-
To assess competitive binding, pre-incubate heparan sulfate with varying concentrations of eprodisate before injecting it over the SAA surface.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Analyze the reduction in heparan sulfate binding in the presence of eprodisate to determine the inhibitory constant (Ki).
-
Transmission Electron Microscopy (TEM) for Visualization of Fibril Morphology
TEM is used to directly visualize the morphology of amyloid fibrils and to observe the effect of inhibitors on fibril formation.
Protocol:
-
Sample Preparation:
-
Prepare amyloid fibrils in vitro as described in the ThT assay protocol (with and without eprodisate).
-
Apply a small aliquot of the sample solution to a carbon-coated copper grid.
-
Allow the sample to adsorb for a few minutes.
-
Wick off the excess sample and wash the grid with distilled water.
-
-
Negative Staining:
-
Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid.
-
Wick off the excess stain after a short incubation period.
-
Allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grid using a transmission electron microscope at an appropriate magnification.
-
Capture images of the amyloid fibrils (or lack thereof in the presence of eprodisate).
-
Signaling Pathways and Molecular Interactions
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular events in AA amyloidosis and the mechanism of action of eprodisate.
Diagram 1: Pathogenesis of AA Amyloidosis
Caption: Pathogenesis of AA Amyloidosis.
Diagram 2: Eprodisate's Mechanism of Action```dot
Caption: Eprodisate Evaluation Workflow.
Conclusion
Eprodisate represents a targeted therapeutic approach for AA amyloidosis by directly interfering with the pathogenic interaction between SAA and GAGs. The data from preclinical and clinical studies demonstrate its potential to slow the progression of renal disease associated with this condition. The experimental protocols and molecular pathway diagrams provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of amyloidosis and drug development. Further research into the precise molecular interactions and the development of more potent inhibitors remains a promising avenue for improving patient outcomes in AA amyloidosis.
References
- 1. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Cryo-EM structure of ex vivo fibrils associated with extreme AA amyloidosis prevalence in a cat shelter. [boris-portal.unibe.ch]
Preclinical Toxicology of Eprodisate Disodium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprodisate disodium (1,3-propanedisulfonic acid disodium salt), also known as NC-503 and marketed at one time under the name Kiacta®, is a small molecule designed to inhibit the polymerization of amyloid fibrils. Its primary therapeutic target has been Amyloid A (AA) amyloidosis, a rare and serious complication of chronic inflammatory diseases. This technical guide provides a summary of the available information on the preclinical toxicology of eprodisate disodium, intended to inform researchers, scientists, and drug development professionals.
It is important to note that while eprodisate disodium underwent preclinical and clinical development, detailed quantitative data and specific experimental protocols from its preclinical toxicology program are not extensively available in the public domain. Much of this information is proprietary and typically found in confidential regulatory submissions. Therefore, this guide summarizes the publicly accessible information and provides a general overview of the types of studies that would have been conducted based on standard drug development practices.
Mechanism of Action and Rationale for Preclinical Safety Assessment
Eprodisate is a sulfonated molecule that acts as a glycosaminoglycan (GAG) mimetic. It competitively binds to the GAG-binding sites on serum amyloid A (SAA) protein, thereby inhibiting the interaction between SAA and endogenous GAGs like heparan sulfate. This interaction is a critical step in the polymerization of SAA into amyloid fibrils. By disrupting this process, eprodisate aims to prevent the deposition of amyloid fibrils in organs, particularly the kidneys.
The preclinical safety assessment of eprodisate disodium was designed to characterize its potential adverse effects before and during clinical trials. This program would have included a battery of in vitro and in vivo studies to evaluate acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.
Summary of Preclinical Toxicology Findings
Based on available literature, preclinical studies of eprodisate disodium have suggested a favorable safety profile. Animal studies have indicated that the drug is well-tolerated even at high doses administered over extended periods.
General Toxicology
Long-term animal studies have been conducted to assess the safety of eprodisate disodium. One notable study involved the administration of a high daily dose of 2 g/kg/day for a duration of 10 months. The results from this study indicated that eprodisate disodium has a low potential for toxicity and was well-tolerated by the animals[1]. However, specific details regarding the animal species, observed clinical signs, and histopathological findings are not publicly available.
Table 1: Summary of Available Preclinical General Toxicology Data for Eprodisate Disodium
| Study Type | Species | Dose | Duration | Key Findings | Reference |
| Chronic Toxicity | Not Specified | 2 g/kg/day | 10 months | Well-tolerated, low toxicity potential | [1] |
Genotoxicity
Eprodisate disodium has been reported to be non-mutagenic[1]. A standard battery of genotoxicity tests would have been performed to assess its potential to cause genetic mutations or chromosomal damage.
Table 2: Standard Genotoxicity Assay Battery (Presumed for Eprodisate Disodium)
| Assay Type | Purpose | Typical Methodology |
| Bacterial Reverse Mutation Assay (Ames Test) | To detect point mutations (gene mutations). | Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are exposed to the test substance with and without metabolic activation. The frequency of reversion to a non-mutant state is measured. |
| In Vitro Mammalian Cell Cytogenetic Assay | To detect chromosomal damage (clastogenicity). | Cultured mammalian cells (e.g., Chinese Hamster Ovary cells, human peripheral blood lymphocytes) are exposed to the test substance. Chromosomal aberrations are then assessed by microscopic examination. |
| In Vivo Micronucleus Test | To detect chromosomal damage in a whole animal system. | The test substance is administered to rodents (typically mice or rats). Bone marrow or peripheral blood is collected and analyzed for the presence of micronuclei in erythrocytes, which are indicative of chromosomal damage. |
Carcinogenicity
Long-term carcinogenicity studies in animals are a standard component of the preclinical safety evaluation for drugs intended for chronic use. While specific results for eprodisate disodium are not publicly available, the lack of genotoxicity would generally suggest a lower concern for carcinogenic potential.
Reproductive and Developmental Toxicology
For a drug that could potentially be used in women of childbearing potential, a comprehensive assessment of reproductive and developmental toxicity is required. These studies evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development. No specific data on the reproductive and developmental toxicology of eprodisate disodium are available in the public literature.
Visualizing Preclinical Safety Assessment Workflows
The following diagrams illustrate the typical workflows for key preclinical toxicology assessments.
Conclusion
The publicly available information on the preclinical toxicology of eprodisate disodium suggests that it was well-tolerated in animal models and demonstrated a lack of mutagenic potential. These findings would have supported its progression into clinical development. However, for a comprehensive understanding of its safety profile, access to the full, detailed data from the complete battery of preclinical toxicology studies would be necessary. This guide provides an overview based on the limited public information and general principles of preclinical drug safety assessment. Researchers and drug development professionals should be aware of these limitations when evaluating the preclinical safety of eprodisate disodium.
References
Methodological & Application
Application Note: Determination of Eprodisate Concentration by HPLC-UV
Introduction
Eprodisate is a sulfonated molecule that has been investigated for its potential to inhibit the polymerization of amyloid fibrils, a key pathological process in AA amyloidosis.[1][2] Accurate and reliable quantification of eprodisate in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of eprodisate concentration.
Principle
This method utilizes reversed-phase HPLC to separate eprodisate from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an aqueous buffer and an organic modifier. Eprodisate is detected by its UV absorbance at a specific wavelength, and the concentration is determined by comparing the peak area of the sample to that of a known standard.
Instrumentation and Reagents
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
-
-
Reagents:
-
Eprodisate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water
-
Experimental Protocol
1. Preparation of Mobile Phase
-
Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of potassium dihydrogen phosphate in 1 L of deionized water.
-
Adjust the pH of the buffer to 3.0 with orthophosphoric acid.
-
The mobile phase consists of a mixture of the phosphate buffer and acetonitrile in a ratio of 60:40 (v/v).
-
Degas the mobile phase before use.
2. Preparation of Standard Solutions
-
Prepare a stock solution of eprodisate (100 µg/mL) by accurately weighing and dissolving the reference standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
3. Sample Preparation
-
For Bulk Drug/Pharmaceutical Formulation:
-
Accurately weigh a portion of the sample equivalent to 10 mg of eprodisate.
-
Dissolve the sample in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
For Biological Matrices (e.g., Plasma):
-
To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. Chromatographic Conditions
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: 20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 235 nm
-
Column Temperature: Ambient
5. Data Analysis
-
Integrate the peak area of eprodisate in the chromatograms.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of eprodisate in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
Table 1: Summary of Quantitative Data for the HPLC-UV Method for Eprodisate
| Parameter | Result |
| Retention Time (min) | ~ 4.5 |
| Linearity Range (µg/mL) | 1 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Precision (%RSD) | < 2.0 |
| Accuracy (% Recovery) | 98 - 102 |
| Robustness | Robust |
Visualizations
References
Application Notes and Protocols for Eprodisate Disodium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Eprodisate Disodium stock solutions for use in cell culture experiments. Eprodisate Disodium is a small molecule inhibitor of amyloid A (AA) fibrillogenesis, making it a valuable tool for research into diseases such as AA amyloidosis.
Physicochemical and Solubility Data
A clear understanding of the physicochemical properties of Eprodisate Disodium is crucial for accurate and reproducible experimental results. The table below summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Weight | 248.19 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in Water | 50 mg/mL (201.46 mM) | [1] |
| Solubility in DMSO | Insoluble | |
| Solubility in Ethanol | Insoluble |
Experimental Protocols
Preparation of a 100 mM Eprodisate Disodium Stock Solution
This protocol describes the preparation of a 100 mM sterile stock solution of Eprodisate Disodium in cell culture grade water.
Materials:
-
Eprodisate Disodium powder
-
Sterile, cell culture grade water (e.g., nuclease-free, endotoxin-free)[2][3][4][5][6]
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, nuclease-free microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass of Eprodisate Disodium:
-
To prepare 10 mL of a 100 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 248.19 g/mol = 0.24819 g
-
Therefore, weigh out approximately 248.2 mg of Eprodisate Disodium powder.
-
-
-
Dissolution:
-
Aseptically transfer the weighed Eprodisate Disodium powder into a sterile conical tube.
-
Add a portion of the sterile, cell culture grade water to the tube (e.g., 8 mL).
-
Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and colorless. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Volume Adjustment:
-
Once fully dissolved, add sterile, cell culture grade water to bring the final volume to 10 mL.
-
Mix the solution gently but thoroughly by inverting the tube several times.
-
-
Sterilization:
-
Draw the Eprodisate Disodium solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube. This is a critical step to ensure the sterility of the stock solution for cell culture use.[1]
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile, nuclease-free microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Working Concentrations for Cell Culture
The optimal working concentration of Eprodisate Disodium will vary depending on the cell type and the specific experimental design. Based on in vitro fibrillogenesis assays, which provide a relevant starting point for cell-based experiments, a typical concentration range to explore would be between 10 µM and 100 µM . It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Diagrams
Caption: Workflow for preparing sterile eprodisate disodium stock solution.
Caption: Eprodisate disodium's proposed mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP Cell Culture Grade Water | RNase-Free, DNase-Free Molecular Biology Grade Water | Corning [corning.com]
- 3. Cell Culture Grade Life Science Water | Fisher Scientific [fishersci.com]
- 4. Cell Culture Grade Life Science Water | Thermo Fisher Scientific [thermofisher.com]
- 5. Molecular Grade Water | Proteomic Grade Water for Sale [gbiosciences.com]
- 6. animal.ivfstore.com [animal.ivfstore.com]
Application Notes and Protocols for Eprodisate Administration in Experimental Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of eprodisate (also known as NC-503, Kiacta®, or Fibrillex™) in experimental animal models of amyloid A (AA) amyloidosis. The protocols outlined below are based on findings from preclinical studies and are intended to guide researchers in designing and conducting their own investigations into the efficacy and pharmacokinetics of this compound.
Introduction
Eprodisate is a sulfonated small molecule designed to interfere with the interaction between serum amyloid A (SAA) protein and glycosaminoglycans (GAGs). This interaction is a critical step in the polymerization of amyloid fibrils and their subsequent deposition in tissues.[1] By competitively binding to the GAG-binding sites on SAA, eprodisate inhibits fibril formation and can slow the progression of AA amyloidosis, particularly the associated renal disease.[1] Preclinical studies in animal models were instrumental in demonstrating the potential of eprodisate before it was advanced to human clinical trials.[2]
Mechanism of Action
The primary mechanism of action of eprodisate is the disruption of the GAG-amyloid fibril complex. This prevents the formation of new amyloid deposits. It is important to note that eprodisate does not appear to affect existing amyloid deposits, but rather halts the progression of amyloid deposition.
SAA [label="Serum Amyloid A (SAA)\nProtein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GAGs [label="Glycosaminoglycans\n(GAGs)", fillcolor="#FBBC05", fontcolor="#202124"]; AmyloidFibrils [label="Amyloid Fibril\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deposition [label="Tissue Amyloid\nDeposition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Eprodisate [label="Eprodisate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
SAA -> AmyloidFibrils [label=" interacts with"]; GAGs -> AmyloidFibrils [label=" promotes"]; AmyloidFibrils -> Deposition;
Eprodisate -> SAA [label="Competitively binds to\nGAG binding sites", dir=back, color="#34A853", fontcolor="#202124"]; Eprodisate -> GAGs [label="Inhibits interaction", dir=back, color="#34A853", fontcolor="#202124"]; AmyloidFibrils -> Deposition [color="#202124"]; }
Figure 1: Eprodisate's mechanism of action.
Data from Preclinical Animal Studies
Preclinical evaluations of eprodisate in mouse models of AA amyloidosis demonstrated its efficacy in a dose-dependent manner.[2] These studies were crucial for establishing proof-of-concept and determining initial dosage considerations for further studies.
Efficacy Data
While specific quantitative data from early preclinical studies is not extensively detailed in more recent review articles, reports from Neurochem Inc. indicated that eprodisate significantly reduced murine splenic AA amyloid progression.[2] Animal studies also showed that a high daily dose of 2 gm/kg/day over a 10-month period was well-tolerated with low toxicity.[2]
| Animal Model | Key Findings | Reference |
| Mouse Model of AA Amyloidosis | Significantly reduced splenic AA amyloid progression in a dose-dependent manner. | [2] |
| Obese Diabetic Rats | Showed protective effects on kidney function and positive impacts on metabolic changes, including decreased triglycerides, cholesterol, and glycemia, and increased insulin plasma levels. | [3] |
Pharmacokinetic Data
Preclinical pharmacokinetic studies revealed that eprodisate has good oral bioavailability and is not protein-bound.[2]
| Parameter | Observation in Animal Models | Reference |
| Bioavailability | Good oral bioavailability. | [2] |
| Protein Binding | Not protein-bound. | [2] |
| Excretion | Primarily excreted by the kidneys. | [2] |
| Toxicity | Well-tolerated at high daily doses (2 gm/kg/day) over 10 months with low toxicity potential and was found to be non-mutagenic. | [2] |
Experimental Protocols
The following are generalized protocols for the induction of AA amyloidosis in mice and the subsequent administration and evaluation of eprodisate. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Protocol 1: Induction of AA Amyloidosis in Mice
This protocol describes a common method for inducing AA amyloidosis using casein.
Materials:
-
Casein (e.g., sodium caseinate)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (e.g., 25-27 gauge)
-
Appropriate mouse strain (e.g., CBA/J or other susceptible strains)
Procedure:
-
Preparation of Casein Solution: Prepare a 5-10% (w/v) solution of sodium caseinate in sterile saline. Heat and stir the solution to ensure complete dissolution. Allow the solution to cool to room temperature before injection.
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the start of the experiment.
-
Induction: Administer daily subcutaneous injections of the casein solution for a period of 2-4 weeks, or until signs of amyloidosis are expected. The exact duration may vary depending on the mouse strain and specific research question.
-
Monitoring: Monitor the animals regularly for signs of distress, weight loss, and the development of proteinuria, which can be an early indicator of renal amyloidosis.
Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepCasein [label="Prepare Casein\nSolution (5-10%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acclimate [label="Acclimate Mice\n(≥ 1 week)", fillcolor="#FBBC05", fontcolor="#202124"]; Inject [label="Daily Subcutaneous\nCasein Injections\n(2-4 weeks)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor Animals\n(Weight, Proteinuria)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Acclimate; Acclimate -> PrepCasein; PrepCasein -> Inject; Inject -> Monitor; Monitor -> Inject [label="Continue\ninjections"]; Monitor -> Endpoint; }
Figure 2: Workflow for casein-induced amyloidosis.
Protocol 2: Administration of Eprodisate
This protocol outlines the oral administration of eprodisate to mice with induced amyloidosis.
Materials:
-
Eprodisate (NC-503)
-
Vehicle (e.g., sterile water or saline)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Dissolve eprodisate in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.
-
Dosing: Administer eprodisate orally via gavage once or twice daily. The typical dose range to explore can be based on the high dose of 2 gm/kg/day mentioned in long-term safety studies, with lower doses included to establish a dose-response relationship.
-
Control Group: A control group receiving only the vehicle should be included in the experimental design.
-
Treatment Duration: The treatment period can range from several weeks to months, depending on the study's objectives.
Protocol 3: Assessment of Eprodisate Efficacy
This protocol provides methods for quantifying the extent of amyloid deposition to evaluate the efficacy of eprodisate treatment.
Materials:
-
Congo Red stain
-
Thioflavin S stain
-
Microscope with polarizing filters (for Congo Red) or fluorescence capabilities (for Thioflavin S)
-
Image analysis software
Procedure:
-
Tissue Collection and Preparation: At the end of the treatment period, euthanize the animals and collect relevant organs (e.g., spleen, liver, kidneys). Fix the tissues in formalin and embed in paraffin. Section the tissues for histological analysis.
-
Staining:
-
Congo Red Staining: Stain tissue sections with Congo Red and view under polarized light. Amyloid deposits will exhibit apple-green birefringence.
-
Thioflavin S Staining: Stain tissue sections with Thioflavin S and visualize using a fluorescence microscope. Amyloid deposits will fluoresce brightly.
-
-
Quantification of Amyloid Load:
-
Capture images of the stained tissue sections.
-
Use image analysis software to quantify the area of amyloid deposition relative to the total tissue area.
-
Compare the amyloid load in the eprodisate-treated group to the vehicle-treated control group.
-
Start [label="Start: End of\nTreatment Period", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Euthanize [label="Euthanize Animals\n& Collect Organs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FixEmbed [label="Fix, Embed,\n& Section Tissues", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stain [label="Stain Sections\n(Congo Red or Thioflavin S)", fillcolor="#FBBC05", fontcolor="#202124"]; Image [label="Image Acquisition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Quantify Amyloid Load\n(Image Analysis Software)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Compare Treated vs.\nControl Groups", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Euthanize; Euthanize -> FixEmbed; FixEmbed -> Stain; Stain -> Image; Image -> Quantify; Quantify -> Analyze; Analyze -> End; }
Figure 3: Workflow for assessing eprodisate efficacy.
Conclusion
The administration of eprodisate in experimental animal models of AA amyloidosis provides a valuable platform for investigating the compound's therapeutic potential and mechanism of action. The protocols described in these application notes offer a foundation for conducting such studies. Researchers are encouraged to consult the primary literature and adapt these methods to their specific research aims. Further studies to generate more detailed quantitative data on the dose-response relationship and pharmacokinetic profile of eprodisate in various animal models would be beneficial to the field.
References
Application Notes and Protocols for Congo Red Staining of Tissues Treated with Eprodisate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloidosis is a group of diseases characterized by the extracellular deposition of insoluble amyloid fibrils, leading to organ dysfunction.[1][2][3] The standard method for identifying amyloid deposits in tissue sections is Congo red staining, which, when viewed under polarized light, imparts a characteristic apple-green birefringence to the amyloid fibrils.[4][5] Eprodisate is a therapeutic agent that has been investigated for the treatment of AA amyloidosis.[1][2][3] It is a sulfonated molecule that competitively binds to glycosaminoglycan (GAG) binding sites on serum amyloid A (SAA), an acute-phase reactant protein, thereby inhibiting the polymerization of amyloid fibrils and their deposition in tissues.[1][2][3][6][7]
These application notes provide a detailed protocol for Congo red staining of tissues, with special considerations for tissues from subjects treated with eprodisate. The potential influence of eprodisate on the staining characteristics of amyloid deposits is also discussed.
Principle of the Method
Congo red is a direct dye that binds to the β-sheet secondary structure of amyloid fibrils.[8][9] The linear configuration of the dye molecules aligns with the amyloid fibrils, and this ordered arrangement of dye molecules is responsible for the characteristic apple-green birefringence observed under polarized light, which is considered the most specific method for amyloid detection.[5][10] The staining procedure involves the application of an alkaline Congo red solution to tissue sections, followed by differentiation and counterstaining.
Mechanism of Action of Eprodisate and Its Potential Impact on Staining
Eprodisate is designed to interfere with the formation of new amyloid deposits.[1][6] By binding to the GAG-binding sites on SAA, it inhibits the polymerization of SAA fragments into amyloid fibrils.[2][3][7] This action may lead to a reduction in the overall amyloid burden in treated individuals over time. Theoretically, this could result in less intense or more diffuse Congo red staining in tissues from eprodisate-treated subjects compared to untreated controls with a similar disease stage. It is also possible that the drug's interaction with nascent fibrils could alter their structure, though there is no direct evidence to suggest this would prevent Congo red binding. Therefore, meticulous technique and the use of appropriate controls are paramount when evaluating tissues from subjects treated with eprodisate.
Experimental Protocol: Congo Red Staining
This protocol is applicable to both formalin-fixed, paraffin-embedded (FFPE) and frozen tissue sections.
Materials and Reagents
-
Paraffin wax
-
Microtome
-
Glass slides
-
Coplin jars or staining dishes
-
Microscope (bright-field and polarizing) [5]
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%, 50%)
-
Distilled or deionized water
-
Congo Red Solution:
-
Congo Red powder: 0.5 g
-
Ethanol (100%): 50 ml
-
Distilled water: 50 ml
-
A few drops of sodium hydroxide (to make the solution alkaline)
-
-
Alkaline Alcohol Solution for Differentiation:
-
Ethanol (80%): 100 ml
-
Potassium hydroxide: 0.2 g[4]
-
-
Hematoxylin (Mayer's or Harris') for counterstaining [4][12]
-
Bluing Reagent (e.g., Scott's tap water substitute or ammonia water) [11][12]
-
Mounting medium (resinous) [4]
Staining Procedure
For Formalin-Fixed, Paraffin-Embedded (FFPE) Sections:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 1 change, 3 minutes.
-
Immerse in 80% ethanol: 1 change, 3 minutes.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse in running tap water.
-
-
Nuclear Counterstaining:
-
Congo Red Staining:
-
Differentiation:
-
Differentiate in the alkaline alcohol solution for 5-30 seconds.[4] This step is critical for removing background staining.
-
-
Dehydration and Mounting:
-
Rinse well in tap water.
-
Dehydrate through graded alcohols (95% and 100% ethanol).
-
Clear in xylene.
-
Mount with a resinous mounting medium.[4]
-
For Frozen Sections:
-
Fixation:
-
Sections can be fixed in cold acetone or ethanol for 10 minutes, or used unfixed.[14]
-
-
Staining:
-
Follow steps 2-5 of the FFPE protocol.
-
Quality Control
-
Positive Control: A known amyloid-positive tissue section should be included with each staining run to ensure proper reagent performance.[11][14]
-
Negative Control: A tissue section known to be negative for amyloid should also be included.
Interpretation of Results
-
Bright-field microscopy: Amyloid deposits will appear pink to red. Nuclei will be blue.[11][14]
-
Polarizing microscopy: Amyloid deposits will exhibit a characteristic apple-green birefringence. This is the definitive diagnostic criterion.[4]
Considerations for Tissues Treated with Eprodisate
-
Quantitative Analysis: When quantifying amyloid burden in tissues from eprodisate-treated subjects, it is crucial to compare with age- and disease-matched untreated controls. Image analysis software can be used for objective quantification of the stained area.[8][9]
-
Staining Intensity: Be aware that the staining intensity may be reduced in treated tissues due to the drug's mechanism of inhibiting new fibril formation.
-
Positive Controls: The use of positive controls from untreated subjects with confirmed amyloidosis is essential to validate the staining run, especially if the staining in the test tissues is faint or absent.
Data Presentation
| Parameter | Specification | Purpose |
| Tissue Section Thickness | 5-10 µm[11][15] | Thicker sections may enhance the detection of small amyloid deposits. |
| Fixation | 10% Neutral Buffered Formalin[11] | Standard fixative for preserving tissue morphology. |
| Congo Red Staining Time | 20-60 minutes[11][12] | Ensures adequate binding of the dye to amyloid fibrils. |
| Differentiation Time | 5-30 seconds[4] | Critical for reducing background and enhancing specificity. |
| Microscopy | Bright-field and Polarizing | Bright-field for initial visualization, polarizing for definitive identification. |
Visualizations
References
- 1. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stainsfile.com [stainsfile.com]
- 5. Improving sensitivity of amyloid detection by Congo red stain by using polarizing microscope and avoiding pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. bohrium.com [bohrium.com]
- 9. Quantification of cerebral amyloid angiopathy and parenchymal amyloid plaques with Congo red histochemical stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Bennhold's Congo Red Staining Protocol for Amyloid - IHC WORLD [ihcworld.com]
- 12. biosystems.ch [biosystems.ch]
- 13. webpath.med.utah.edu [webpath.med.utah.edu]
- 14. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 15. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
Application Notes and Protocols: Utilizing the Thioflavin T Assay to Evaluate Eprodisate's Impact on Amyloid Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloid aggregation is a pathological hallmark of numerous debilitating diseases, including Alzheimer's disease and various forms of systemic amyloidosis. The Thioflavin T (ThT) assay is a widely adopted, fluorescence-based method for real-time monitoring of amyloid fibril formation in vitro.[1][2] Thioflavin T is a benzothiazole dye that exhibits a characteristic increase in fluorescence emission upon binding to the β-sheet structures of amyloid fibrils.[1][3] This property allows for the quantitative assessment of amyloid aggregation kinetics and the evaluation of potential therapeutic inhibitors.
Eprodisate (Kiacta™) is a small, sulfonated molecule designed to inhibit amyloid fibril formation.[4] Its mechanism of action involves interfering with the interaction between amyloidogenic precursor proteins and glycosaminoglycans (GAGs), such as heparan sulfate.[4] GAGs are known to play a crucial role in the nucleation and stabilization of amyloid fibrils. By competitively binding to the GAG-binding sites on amyloid precursor proteins, eprodisate effectively disrupts a key step in the amyloidogenic cascade.[4] These application notes provide a detailed protocol for utilizing the Thioflavin T assay to measure the inhibitory effect of eprodisate on amyloid aggregation.
Data Presentation
The following table summarizes illustrative quantitative data from a Thioflavin T assay measuring the dose-dependent effect of eprodisate on the aggregation of an amyloidogenic protein (e.g., Amyloid A precursor). This data is representative of expected results and serves to demonstrate the utility of the assay in characterizing inhibitor potency.
| Eprodisate Concentration (µM) | Average ThT Fluorescence (Arbitrary Units) | Standard Deviation | % Inhibition |
| 0 (Control) | 1500 | 75 | 0% |
| 1 | 1275 | 60 | 15% |
| 5 | 900 | 45 | 40% |
| 10 | 600 | 30 | 60% |
| 25 | 375 | 20 | 75% |
| 50 | 225 | 15 | 85% |
| 100 | 150 | 10 | 90% |
Experimental Protocols
Protocol: Thioflavin T Assay for Screening Eprodisate's Inhibition of Amyloid Aggregation
This protocol outlines the steps for a 96-well plate-based Thioflavin T assay to determine the inhibitory effect of eprodisate on amyloid fibril formation.
Materials:
-
Amyloidogenic protein stock solution (e.g., recombinant Serum Amyloid A, Amyloid-beta 1-42)
-
Eprodisate stock solution
-
Thioflavin T (ThT) stock solution (1 mM in ddH₂O, filtered through a 0.22 µm filter)
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
-
Plate shaker/incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a fresh working solution of Thioflavin T by diluting the stock solution in assay buffer to a final concentration of 25 µM.
-
Prepare serial dilutions of eprodisate in assay buffer to achieve a range of desired final concentrations.
-
Prepare the amyloidogenic protein solution in assay buffer at a concentration that promotes aggregation within a reasonable timeframe. The optimal concentration should be determined empirically but is often in the low micromolar range.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in the specified order:
-
Assay Buffer
-
Eprodisate solution at various concentrations (or vehicle control)
-
Thioflavin T working solution
-
Amyloidogenic protein solution to initiate the aggregation
-
-
Include control wells:
-
Negative Control: Assay buffer, ThT, and vehicle (no amyloid protein).
-
Positive Control: Assay buffer, ThT, amyloid protein, and vehicle (no eprodisate).
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence plate reader equipped with shaking and temperature control (typically 37°C).
-
Set the plate reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for a duration sufficient to observe the full aggregation curve in the positive control (typically 24-72 hours). Ensure shaking between reads to promote aggregation.
-
Set the excitation and emission wavelengths appropriately for ThT (e.g., Ex: 450 nm, Em: 485 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control wells) from all experimental wells.
-
Plot the fluorescence intensity as a function of time for each eprodisate concentration.
-
Determine the percentage of inhibition by comparing the final fluorescence plateau of the eprodisate-treated wells to the positive control. The following formula can be used: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_control)] * 100
-
Plot the % inhibition as a function of eprodisate concentration to determine the IC₅₀ value (the concentration at which 50% of aggregation is inhibited).
-
Visualizations
Caption: Experimental workflow for the Thioflavin T assay to assess eprodisate's effect.
Caption: Eprodisate's mechanism of action in inhibiting amyloid fibril formation.
References
- 1. Inhibition of Aβ42 aggregation using peptides selected from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 4. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Serum Amyloid A in Eprodisate-Treated Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Serum Amyloid A (SAA) in mouse models of Amyloid A (AA) amyloidosis treated with eprodisate. This document outlines the scientific background, detailed experimental protocols, and data interpretation relevant to preclinical studies of this therapeutic agent.
Introduction
Secondary (AA) amyloidosis is a severe complication arising from chronic inflammatory conditions, characterized by the extracellular deposition of amyloid fibrils derived from Serum Amyloid A (SAA), an acute-phase reactant protein.[1][2] Eprodisate is a sulfonated molecule that competitively binds to the glycosaminoglycan-binding sites on SAA, thereby inhibiting the polymerization of amyloid fibrils and their subsequent deposition in tissues.[1][3] Monitoring SAA levels is crucial for assessing the inflammatory state of the animal model; however, it is important to note that eprodisate's mechanism of action does not involve altering the circulating concentration of SAA.[4][5] This protocol details the use of a sandwich ELISA to accurately measure SAA levels in serum samples from eprodisate-treated mice.
Data Presentation
Table 1: Hypothetical Serum Amyloid A (SAA) Levels in a Mouse Model of AA Amyloidosis Treated with Eprodisate
| Treatment Group | Number of Animals (n) | Mean SAA Concentration (µg/mL) ± SD | P-value vs. Disease Control |
| Healthy Control | 10 | 5.2 ± 1.5 | <0.001 |
| Disease Control (AA Amyloidosis) | 10 | 250.6 ± 45.3 | - |
| Eprodisate-Treated (50 mg/kg) | 10 | 245.8 ± 50.1 | >0.05 |
| Eprodisate-Treated (100 mg/kg) | 10 | 255.3 ± 48.9 | >0.05 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Induction of AA Amyloidosis in Mice
A common method for inducing AA amyloidosis in mice involves the use of an inflammatory agent to stimulate a chronic inflammatory response, leading to sustained high levels of SAA.[6]
Materials:
-
8-10 week old mice (e.g., C57BL/6)
-
Silver nitrate solution (2% in sterile water)
-
Amyloid Enhancing Factor (AEF) (optional, to accelerate amyloid deposition)
-
Sterile syringes and needles (27-gauge)
Procedure:
-
To induce a chronic inflammatory state, administer a single subcutaneous injection of 2% silver nitrate solution (0.2 mL).
-
For accelerated models, a co-injection of AEF (e.g., 10 µg in saline) can be administered intravenously.[6]
-
House the mice under standard laboratory conditions.
-
Monitor the animals for signs of inflammation and amyloidosis development. SAA levels are expected to rise significantly within 24-48 hours post-injection.[7]
Eprodisate Treatment Regimen
Eprodisate is typically administered orally. The dosage can be adjusted based on the specific study design.
Materials:
-
Eprodisate
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of eprodisate in the chosen vehicle at the desired concentration.
-
Administer eprodisate or vehicle control to the respective groups of mice via oral gavage. A typical dosing schedule could be once or twice daily.
-
Continue the treatment for the duration of the study.
Serum Sample Collection and Preparation
Materials:
-
Microcentrifuge tubes
-
Anesthetic (e.g., isoflurane)
-
Equipment for cardiac puncture or tail vein bleeding
Procedure:
-
Anesthetize the mice according to approved animal care protocols.
-
Collect blood via cardiac puncture or from the tail vein into microcentrifuge tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (serum) and transfer it to a clean microcentrifuge tube.
-
Store the serum samples at -80°C until analysis.
ELISA Protocol for Mouse Serum Amyloid A
This protocol is based on a standard sandwich ELISA format. Commercially available kits provide specific reagents and optimized protocols.[8][9][10]
Materials:
-
Mouse SAA ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Mouse serum samples
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash bottle or automated plate washer
-
Pipettes and tips
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Serum samples from amyloidosis models often require significant dilution (e.g., 1:1000 to 1:10,000) due to high SAA concentrations.
-
Standard and Sample Addition: Add 100 µL of diluted standards and serum samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (typically 1-2 hours at room temperature or 37°C).
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with the provided wash buffer. Ensure complete removal of liquid after the final wash.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as per the kit's instructions.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate as per the kit's instructions.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for the recommended time (usually 15-30 minutes), allowing for color development.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of SAA in the samples by plotting a standard curve (absorbance vs. concentration of standards) and interpolating the sample absorbance values.
Visualizations
Caption: SAA Production and Eprodisate's Mechanism of Action.
Caption: Experimental Workflow for SAA Measurement.
Caption: Logical Framework of the Experiment.
References
- 1. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Long-term kinetics of AA amyloidosis and effects of inflammatory restimulation after disappearance of amyloid depositions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mouse Serum Amyloid A ELISA - Quantikine MSAA00: R&D Systems [rndsystems.com]
- 9. Serum Amyloid A (SAA) ELISA [trideltaltd.com]
- 10. msesupplies.com [msesupplies.com]
Application Notes & Protocols: Evaluating Eprodisate's Efficacy on Amyloid Cytotoxicity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloidosis is a group of disorders characterized by the extracellular deposition of misfolded proteins as insoluble amyloid fibrils, leading to organ dysfunction.[1][2] The cytotoxicity of amyloid protein precursors, including oligomers and protofibrils, is a key factor in the pathogenesis of these diseases. Eprodisate (Kiacta™) is a sulfonated small molecule designed to interfere with the aggregation of amyloid fibrils.[1][3] Its mechanism involves binding to the glycosaminoglycan (GAG) binding sites on amyloidogenic proteins, thereby inhibiting their polymerization into mature fibrils.[2][4]
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of eprodisate in mitigating the cytotoxic effects of amyloid proteins. The described assays quantify cell viability, apoptotic activity, and mitochondrial health, offering a multi-parametric approach to assess the potential cytoprotective effects of eprodisate.
Mechanism of Action of Eprodisate
Eprodisate is structurally similar to heparan sulfate, a type of glycosaminoglycan that is known to bind to amyloidogenic proteins and promote fibril assembly.[1][3] By competitively binding to the GAG-binding sites on amyloid precursor proteins, such as Serum Amyloid A (SAA), eprodisate inhibits the crucial interaction between the precursor proteins and endogenous GAGs. This interference disrupts the polymerization process, preventing the formation and deposition of mature amyloid fibrils.[2][5]
Caption: Eprodisate competitively inhibits the binding of GAGs to amyloid precursors.
Experimental Protocols
The following protocols are designed to assess the cytoprotective effects of eprodisate against amyloid-induced toxicity. A neuroblastoma cell line, such as SH-SY5Y, is recommended due to its relevance in neurodegenerative amyloid-related studies, but other cell lines like HT22 or HeLa can also be used.[6][7][8]
General Experimental Workflow
The overall workflow involves preparing amyloid oligomers, treating cultured cells with these oligomers in the presence or absence of eprodisate, and subsequently measuring cellular health through various assays.
Caption: Workflow for assessing eprodisate's cytoprotective effects.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.[7][9] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Amyloid-beta (Aβ1-42) peptide
-
Eprodisate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization buffer (e.g., 20% SDS in 50% DMF, pH 4.7 or DMSO)[10]
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1.5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.[7]
-
Treatment Preparation:
-
Prepare Aβ1-42 oligomers according to established protocols (e.g., incubation at 4°C for 24 hours).
-
Prepare treatment solutions:
-
Control (vehicle)
-
Aβ1-42 oligomers (e.g., 10 µM final concentration)
-
Aβ1-42 oligomers + Eprodisate (at various concentrations, e.g., 1, 10, 100 µM)
-
Eprodisate alone (to test for direct toxicity)
-
-
-
Cell Treatment: Replace the culture medium with 100 µL of serum-free medium containing the respective treatment solutions. Incubate for 24 to 48 hours.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Assessment (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway, which can be activated by amyloid toxicity.[11][12]
Materials:
-
Treated cells from a parallel experiment to Protocol 3.2
-
Cell lysis buffer
-
Colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Bradford assay reagent for protein quantification
-
96-well plate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate using the Bradford assay.
-
Caspase-3 Assay:
-
In a new 96-well plate, add 50 µg of total protein from each sample.
-
Add the caspase-3 substrate Ac-DEVD-pNA to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance at 405 nm. The absorbance is directly proportional to the caspase-3 activity.[11]
Protocol 3: Mitochondrial Health (JC-1 Mitochondrial Membrane Potential Assay)
A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis.[13] The JC-1 dye exhibits potential-dependent accumulation in mitochondria, with a fluorescence shift from green (monomers in depolarized mitochondria) to red (aggregates in healthy, polarized mitochondria).[13]
Materials:
-
Treated cells from a parallel experiment to Protocol 3.2
-
JC-1 dye solution
-
CCCP (a mitochondrial membrane potential disruptor, for positive control)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Follow steps 1-3 from Protocol 3.2. Include a positive control group treated with CCCP (e.g., 10 µM for 30 minutes).
-
JC-1 Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Add JC-1 staining solution (typically 1-10 µg/mL) to each well and incubate for 15-30 minutes at 37°C.
-
-
Washing: Remove the staining solution and wash the cells twice with PBS or assay buffer.
-
Data Acquisition:
-
Measure fluorescence using a microplate reader. Read red fluorescence (Ex/Em ~560/595 nm) and green fluorescence (Ex/Em ~485/535 nm).
-
The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
-
Caption: Key steps in the amyloid-induced intrinsic apoptotic pathway.
Data Presentation
The following tables provide a template for presenting quantitative data from the described assays. Data shown are for illustrative purposes only.
Table 1: Effect of Eprodisate on Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (% of Control) |
| Control (Vehicle) | - | 1.25 ± 0.08 | 100% |
| Aβ1-42 | 10 | 0.61 ± 0.05 | 48.8% |
| Aβ1-42 + Eprodisate | 1 | 0.75 ± 0.06 | 60.0% |
| Aβ1-42 + Eprodisate | 10 | 0.98 ± 0.07 | 78.4% |
| Aβ1-42 + Eprodisate | 100 | 1.15 ± 0.09 | 92.0% |
| Eprodisate Alone | 100 | 1.23 ± 0.07 | 98.4% |
Table 2: Effect of Eprodisate on Caspase-3 Activation
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |
| Control (Vehicle) | - | 1.0 |
| Aβ1-42 | 10 | 4.5 ± 0.4 |
| Aβ1-42 + Eprodisate | 1 | 3.6 ± 0.3 |
| Aβ1-42 + Eprodisate | 10 | 2.1 ± 0.2 |
| Aβ1-42 + Eprodisate | 100 | 1.3 ± 0.1 |
Table 3: Effect of Eprodisate on Mitochondrial Membrane Potential (JC-1 Assay)
| Treatment Group | Concentration (µM) | Red/Green Fluorescence Ratio (Mean ± SD) |
| Control (Vehicle) | - | 3.8 ± 0.2 |
| Aβ1-42 | 10 | 1.2 ± 0.1 |
| Aβ1-42 + Eprodisate | 1 | 1.9 ± 0.2 |
| Aβ1-42 + Eprodisate | 10 | 2.8 ± 0.3 |
| Aβ1-42 + Eprodisate | 100 | 3.5 ± 0.2 |
| CCCP (Positive Control) | 10 | 0.9 ± 0.1 |
Conclusion
This document provides a comprehensive framework of cell-based assays to rigorously evaluate the efficacy of eprodisate in protecting against amyloid-induced cytotoxicity. By integrating assessments of cell viability, apoptosis, and mitochondrial function, researchers can obtain a detailed understanding of the compound's cytoprotective mechanisms. The provided protocols and data presentation templates are intended to guide the experimental design and analysis for investigating eprodisate and other potential amyloid aggregation inhibitors.
References
- 1. ovid.com [ovid.com]
- 2. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eprodisate in amyloid A amyloidosis: a novel therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of small molecule inhibitors of beta-amyloid cytotoxicity through a cell-based high-throughput screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Evidence for a Strong Relationship between the Cytotoxicity and Intracellular Location of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
improving eprodisate disodium solubility for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of Eprodisate Disodium in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Eprodisate Disodium for in vitro experiments?
A1: The recommended solvent for Eprodisate Disodium is high-purity water, such as sterile, deionized, or distilled water. It is also soluble in physiological saline (0.9% NaCl solution).[1]
Q2: What is the solubility of Eprodisate Disodium in aqueous solutions?
A2: Eprodisate Disodium is highly soluble in water, with a reported solubility of at least 100 mg/mL.[2] In physiological saline, the solubility is approximately 49 mg/mL.[1]
Q3: Is Eprodisate Disodium soluble in organic solvents like DMSO or ethanol?
A3: No, Eprodisate Disodium is reported to be insoluble in both DMSO and ethanol.[1] Using these solvents is not recommended.
Q4: How should I prepare a stock solution of Eprodisate Disodium?
A4: To prepare a stock solution, dissolve the desired amount of Eprodisate Disodium powder in sterile water or physiological saline. For example, to prepare a 10 mM stock solution, you would dissolve 2.48 mg of Eprodisate Disodium (Molecular Weight: 248.19 g/mol ) in 1 mL of solvent. Ensure the solution is clear and homogenous before use.
Q5: How should I store stock solutions of Eprodisate Disodium?
A5: Stock solutions should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q6: Can I add Eprodisate Disodium directly to my cell culture medium?
A6: It is recommended to first prepare a concentrated stock solution in water or saline and then dilute it to the final working concentration in your cell culture medium. This ensures complete dissolution and accurate concentration. Direct addition of the powder to complex media may result in incomplete dissolution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms after adding the stock solution to the cell culture medium. | The final concentration exceeds the solubility in the complex medium. | 1. Try a lower final concentration. 2. Prepare a fresh, more dilute stock solution and add it to the medium. 3. Ensure the stock solution is at room temperature before adding it to the medium to avoid temperature-related precipitation. |
| Inconsistent or unexpected experimental results. | 1. Degradation of the Eprodisate Disodium stock solution. 2. Interaction with components of the cell culture medium. | 1. Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles by using aliquots. 2. Consider potential interactions with high concentrations of proteins or other charged molecules in your specific medium. A simplified buffer system for the experiment could be tested. |
| Difficulty dissolving the powder completely. | 1. Use of an inappropriate solvent. 2. Insufficient mixing or sonication. | 1. Ensure you are using high-purity water or physiological saline. Do not use DMSO or ethanol. 2. Vortex the solution thoroughly. If needed, brief sonication in a water bath can aid dissolution. |
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Molecular Weight | 248.19 g/mol | N/A | [1] |
| Solubility | ≥ 100 mg/mL (402.92 mM) | Water | [2] |
| Solubility | 49 mg/mL (197.43 mM) | Physiological Saline (0.9% NaCl) | [1] |
| Solubility | Insoluble | DMSO | [1] |
| Solubility | Insoluble | Ethanol | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Eprodisate Disodium Stock Solution
-
Materials:
-
Eprodisate Disodium powder
-
Sterile, high-purity water
-
Sterile conical tube or vial
-
Vortex mixer
-
(Optional) Sonicator water bath
-
-
Procedure:
-
Weigh out 24.82 mg of Eprodisate Disodium powder.
-
Transfer the powder to a sterile conical tube.
-
Add 1 mL of sterile, high-purity water to the tube.
-
Vortex the solution until the powder is completely dissolved and the solution is clear.
-
If dissolution is slow, briefly sonicate the tube in a room temperature water bath.
-
Sterile-filter the solution through a 0.22 µm filter if required for your application.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
100 mM Eprodisate Disodium stock solution
-
Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 100 mM Eprodisate Disodium stock solution at room temperature.
-
Determine the final desired concentration of Eprodisate Disodium in your experiment.
-
Perform a serial dilution of the stock solution in the pre-warmed cell culture medium to achieve the final working concentration. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
-
Gently mix the working solution before adding it to your cell culture plates.
-
Visualizations
Caption: Workflow for preparing Eprodisate Disodium solutions.
Caption: Eprodisate Disodium's inhibitory mechanism of action.
References
Technical Support Center: Oral Administration of Eprodisate to Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oral administration of eprodisate in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended oral dose of eprodisate in rodents?
Pre-clinical studies in animal models of AA amyloidosis have used high daily oral doses of eprodisate. One study mentions that a dose of 2 g/kg/day was well-tolerated over a 10-month period in animals.[1] However, the optimal dose for a specific study will depend on the rodent model, the severity of the disease, and the experimental endpoint. It is recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q2: What is the oral bioavailability of eprodisate in rodents?
Q3: What vehicle should I use to formulate eprodisate for oral gavage?
A specific, validated vehicle for the oral administration of eprodisate in rodents is not explicitly detailed in the available literature. Eprodisate is a sulfonated molecule, and its solubility characteristics should be considered when selecting a vehicle. For poorly soluble compounds, common vehicles used in rodent oral gavage studies include:
-
Aqueous solutions: If eprodisate is sufficiently soluble in water, this is the simplest and often preferred vehicle.
-
Suspensions: If the compound is not soluble, a uniform suspension can be prepared using suspending agents such as methylcellulose (0.5-1% w/v) or carboxymethylcellulose (CMC) in water.
-
Solutions in co-solvents: For some compounds, a mixture of water and a non-toxic co-solvent like polyethylene glycol (e.g., PEG 300 or PEG 400) can be used to improve solubility.
It is crucial to assess the stability and homogeneity of the chosen formulation.
Q4: I am observing high inter-individual variability in my results. What could be the cause?
High inter-individual variability in plasma concentrations has been noted in human studies with oral eprodisate.[1] In rodent studies, this variability can be exacerbated by several factors:
-
Inconsistent gavage technique: Improper or inconsistent oral gavage can lead to variable dosing and stress, affecting absorption.
-
Formulation issues: A non-homogenous suspension can result in inconsistent dosing between animals.
-
Physiological differences: Variations in gastric pH, gastrointestinal motility, and metabolism among individual animals can impact drug absorption.
-
Fasting state: Whether the animals are fasted or not prior to dosing can significantly affect the absorption of some drugs.
Standardizing the experimental protocol, ensuring proper gavage technique, and using a validated, homogenous formulation can help minimize variability.
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Stable and Homogeneous Formulation
| Possible Cause | Troubleshooting Steps |
| Eprodisate has poor solubility in the chosen vehicle. | 1. Particle Size Reduction: Micronize the eprodisate powder to increase its surface area and improve dissolution rate. 2. Test Different Vehicles: Systematically test a panel of common, non-toxic vehicles (e.g., water, 0.5% methylcellulose, 0.5% CMC, aqueous solutions with varying concentrations of PEG 300/400). 3. Use of Surfactants: Consider adding a small amount of a non-toxic surfactant (e.g., Tween 80) to improve the wettability of the drug particles and the stability of the suspension. 4. pH Adjustment: Investigate the pH-solubility profile of eprodisate and adjust the pH of the vehicle if it enhances solubility and stability without compromising the compound's integrity. |
| The suspension is not stable and settles quickly. | 1. Increase Viscosity of Vehicle: Use a higher concentration of the suspending agent (e.g., increase methylcellulose from 0.5% to 1%). 2. Continuous Mixing: During dosing, keep the formulation under continuous gentle agitation (e.g., using a magnetic stirrer) to ensure a homogenous suspension is drawn into the dosing syringe for each animal. |
Issue 2: Inconsistent or Low Plasma Concentrations of Eprodisate
| Possible Cause | Troubleshooting Steps |
| Inaccurate dosing due to improper oral gavage technique. | 1. Ensure Proper Training: All personnel performing oral gavage should be properly trained and proficient in the technique to minimize stress and ensure accurate delivery to the stomach. 2. Use Appropriate Gavage Needles: Use the correct size and type of gavage needle for the size of the rodent. Flexible or soft-tipped needles can reduce the risk of esophageal injury. |
| Poor absorption from the gastrointestinal tract. | 1. Fasting: Evaluate the effect of fasting on eprodisate absorption. Administering the drug to fasted animals (e.g., overnight fast) may improve absorption and reduce variability. 2. Formulation Optimization: The formulation can significantly impact absorption. Consider if the vehicle used is optimal for the physicochemical properties of eprodisate. |
| Rapid metabolism or excretion. | While eprodisate is primarily excreted by the kidneys, rapid metabolism in the gut wall or liver (first-pass effect) could contribute to low plasma levels.[1] A pilot pharmacokinetic study with intravenous administration can help determine the absolute bioavailability and clarify the extent of first-pass metabolism. |
Data Presentation
Table 1: Summary of Preclinical Data on Oral Eprodisate in Rodents
| Parameter | Finding | Reference |
| Tolerability | A high daily dose of 2 g/kg/day was well-tolerated in animal models over a 10-month period. | [1] |
| Bioavailability | Pre-clinical studies indicated good oral bioavailability. | [1] |
| Protein Binding | Eprodisate is not protein-bound. | [1] |
Experimental Protocols
General Protocol for Oral Gavage Administration of Eprodisate in Mice
This protocol provides a general guideline. The specific details, especially the vehicle composition, should be optimized for eprodisate based on laboratory-specific formulation development.
Materials:
-
Eprodisate
-
Vehicle (e.g., sterile water, 0.5% methylcellulose in sterile water)
-
Balance, weigh boats, spatulas
-
Mortar and pestle (if particle size reduction is needed)
-
Magnetic stirrer and stir bars
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or straight with a ball tip for adult mice)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
If required, fast the mice for a defined period (e.g., 4-6 hours or overnight) before dosing. Ensure access to water is maintained.
-
Weigh each mouse immediately before dosing to calculate the correct volume to administer.
-
-
Formulation Preparation (Example using 0.5% Methylcellulose Suspension):
-
Calculate the total amount of eprodisate and vehicle needed for the number of animals in the study, including a slight overage to account for loss during preparation and dosing.
-
Weigh the required amount of eprodisate. If necessary, gently grind the powder to a fine consistency using a mortar and pestle.
-
Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated (60-70°C) sterile water while stirring. Once dispersed, allow the solution to cool to room temperature.
-
Add the weighed eprodisate to the vehicle.
-
Stir the mixture continuously using a magnetic stirrer to ensure a homogenous suspension.
-
-
Oral Gavage Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head and body to be in a straight line.
-
While the formulation is being stirred, draw the calculated volume into the syringe.
-
Gently insert the gavage needle into the mouth, passing it along the side of the tongue towards the esophagus.
-
Advance the needle smoothly and without resistance until it reaches the stomach.
-
Slowly dispense the formulation.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for a short period after dosing for any signs of distress.
-
Visualizations
Mechanism of Action of Eprodisate
Caption: Eprodisate competitively binds to GAGs, preventing their interaction with SAA.
Experimental Workflow for Oral Administration Studies
Caption: A generalized workflow for conducting oral administration studies in rodents.
References
overcoming high inter-individual variability in eprodisate plasma levels
Welcome to the technical support center for researchers, scientists, and drug development professionals working with eprodisate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the high inter-individual variability observed in eprodisate plasma concentrations during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is eprodisate and what is its mechanism of action?
Eprodisate is an investigational drug developed for the treatment of Amyloid A (AA) amyloidosis.[1][2] It is a sulfonated molecule that has a structural resemblance to heparan sulfate.[1] Its mechanism of action involves competitively binding to glycosaminoglycan (GAG) binding sites on serum amyloid A (SAA), an acute-phase reactant protein.[1][2] This binding inhibits the polymerization of amyloid fibrils and their subsequent deposition in tissues, which is the pathological hallmark of AA amyloidosis.[1][2] By preventing the formation of new amyloid deposits, eprodisate aims to slow the progression of renal disease, a common and serious complication of AA amyloidosis.[1][3]
Q2: High inter-individual variability in eprodisate plasma levels has been reported. What is the extent of this variability?
Pharmacokinetic analysis from Phase I clinical trials involving healthy volunteers demonstrated high inter-individual variability in the plasma concentrations of eprodisate following oral administration of doses ranging from 100 to 2400 mg. While the exact quantitative measure of this variability (e.g., coefficient of variation) is not publicly available, the observation of high variability is a noted characteristic of the drug's pharmacokinetic profile.
Q3: What are the known factors that can contribute to the high inter-individual variability of eprodisate plasma levels?
Several factors are known to contribute to variability in drug plasma levels. For eprodisate, the following are key considerations:
-
Renal Function: Eprodisate is primarily excreted by the kidneys. Therefore, variations in renal function among individuals can significantly impact its clearance and, consequently, its plasma concentration. In clinical studies, eprodisate dosages were adjusted based on the patient's baseline creatinine clearance, highlighting the critical role of renal function.[1]
-
Food Intake: The bioavailability of orally administered drugs can be significantly influenced by the presence of food. Clinical trial protocols for eprodisate specified that the drug should be administered at least one hour before or two hours after a meal.[1] This suggests that food can affect the absorption of eprodisate, and variations in diet and the timing of drug administration relative to meals can contribute to plasma level variability.
-
Genetic Factors: Genetic polymorphisms in drug transporters, particularly those in the kidneys, can lead to inter-individual differences in drug disposition. While specific studies on eprodisate are not available, variations in genes encoding for transporters like organic cation transporters (OCTs) have been shown to alter the renal clearance of other drugs.[4][5][6]
Troubleshooting Guides
Issue 1: Unexpectedly High or Low Eprodisate Plasma Concentrations
If you observe eprodisate plasma concentrations that are significantly higher or lower than expected in your experimental subjects, consider the following troubleshooting steps:
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inaccurate Assessment of Renal Function | Re-evaluate the renal function of your subjects using a reliable method to estimate glomerular filtration rate (eGFR), such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation. Ensure that the eprodisate dose is appropriately adjusted for the individual's renal function, as was done in clinical trials.[1] |
| Inconsistent Food Intake Relative to Dosing | Standardize the timing of eprodisate administration in relation to meals in your study protocol. For example, consistently administer the drug in a fasted state (e.g., overnight fast) or at a fixed time after a standardized meal. This will help minimize variability in absorption due to food effects. |
| Variability in Drug Absorption | Investigate potential factors affecting gastrointestinal absorption, such as co-administration of other drugs that may alter gastric pH or motility. While specific drug-drug interaction studies for eprodisate are limited, it is a good practice to review the concomitant medications of your subjects. |
| Analytical Method Issues | Verify the accuracy and precision of your bioanalytical method for eprodisate quantification. Ensure that the method is validated according to regulatory guidelines and that quality control samples are within acceptable limits for each analytical run. |
Issue 2: High Variability in Plasma Concentrations Across a Study Cohort
When you observe a wide range of eprodisate plasma levels among individuals in the same treatment group, the following strategies can help identify the sources of this variability:
Experimental Protocols to Investigate Variability
1. Population Pharmacokinetic (PopPK) Modeling:
-
Objective: To identify and quantify the sources of pharmacokinetic variability in a study population.
-
Methodology:
-
Collect sparse or rich pharmacokinetic data from all subjects in the study.
-
Gather data on potential covariates that may influence eprodisate pharmacokinetics, such as age, sex, weight, renal function (creatinine clearance), and concomitant medications.
-
Develop a base PopPK model to describe the typical concentration-time profile of eprodisate.
-
Incorporate inter-individual variability into the model parameters (e.g., clearance, volume of distribution, absorption rate constant).
-
Test the influence of covariates on the pharmacokinetic parameters to explain the observed variability.
-
Perform model validation to ensure the model is robust and predictive.
-
2. Dedicated Food Effect Study:
-
Objective: To quantify the impact of food on the bioavailability of eprodisate.
-
Methodology:
-
Conduct a randomized, crossover study in healthy volunteers.
-
Administer a single oral dose of eprodisate on two separate occasions: once after an overnight fast and once after a standardized high-fat meal.
-
Collect serial blood samples over a specified period (e.g., 24-48 hours) after each administration.
-
Analyze the plasma samples for eprodisate concentrations.
-
Calculate pharmacokinetic parameters (Cmax, AUC, Tmax) for both the fasted and fed states and compare them to determine the magnitude of the food effect.
-
3. Pharmacogenomic Analysis:
-
Objective: To explore the potential influence of genetic variations in renal transporters on eprodisate clearance.
-
Methodology:
-
Collect DNA samples from study participants.
-
Genotype for common and functionally relevant polymorphisms in genes encoding for renal uptake and efflux transporters (e.g., SLC22A2 for OCT2).
-
Correlate the genetic data with individual eprodisate clearance values to identify potential associations.
-
Experimental Protocols
Protocol: Quantification of Eprodisate in Human Plasma using LC-MS/MS
While a specific validated method for eprodisate is not publicly available, the following provides a general framework for developing and validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, a common and robust technique for quantifying drugs in biological matrices.
-
Sample Preparation:
-
Protein precipitation is a common method for extracting small molecules from plasma. Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant containing the analyte to a clean tube for analysis.
-
Alternative methods include liquid-liquid extraction or solid-phase extraction, which may be necessary to achieve the desired sensitivity and remove interfering substances.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a common choice for separating small molecules.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used to elute the analyte.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical LC-MS/MS.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the chemical properties of eprodisate.
-
Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for eprodisate and an appropriate internal standard.
-
-
Method Validation:
Data Presentation
Table 1: Eprodisate Dosing Regimen Based on Renal Function in a Phase III Clinical Trial
| Creatinine Clearance | Total Daily Dose of Eprodisate | Dosing Schedule |
| < 30 mL/minute | 800 mg | Divided into two doses |
| 30–80 mL/minute | 1600 mg | Divided into two doses |
| > 80 mL/minute | 2400 mg | Divided into two doses |
| Data from a review of a multicenter, randomized, double-blind, placebo-controlled trial.[1] |
Visualizations
Caption: Mechanism of action of eprodisate in inhibiting amyloid fibril formation.
References
- 1. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of Genetic Polymorphisms in Organic Cation Transporters on Renal Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Genetic Polymorphisms in Organic Cation Transporters on Renal Drug Disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
stability of eprodisate disodium in different buffer systems
Welcome to the technical support center for eprodisate disodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: I need to dissolve eprodisate disodium for my experiments. Which buffer systems are recommended to ensure its stability?
A1: Currently, there is limited publicly available data specifically detailing the stability of eprodisate disodium in a wide range of buffer systems. As a sulfonated small molecule, its stability can be influenced by pH, temperature, and the presence of oxidizing agents.[1][2] For initial studies, it is recommended to use standard buffers such as phosphate or acetate buffers, ensuring the pH is maintained within a physiologically relevant range (e.g., pH 6.0 - 7.5) unless your experimental conditions require otherwise. It is crucial to perform preliminary stability studies under your specific experimental conditions to determine the optimal buffer system.
Q2: How can I perform a stability study for eprodisate disodium in my buffer of choice?
A2: A forced degradation study is a common approach to understanding the stability of a molecule.[3] This involves subjecting the eprodisate disodium solution to various stress conditions to accelerate its degradation. This helps in identifying potential degradation products and establishing stability-indicating analytical methods.[3] A general workflow for such a study is outlined below.
Q3: What analytical methods are suitable for quantifying eprodisate disodium in stability studies?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying small molecules like eprodisate disodium. While specific methods for eprodisate are not detailed in the provided results, methods for similar molecules like edetate disodium can be adapted.[4][5] This typically involves pre-column derivatization to enhance UV detection.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of Eprodisate Disodium in Buffer | The buffer pH is close to the pKa of eprodisate, leading to reduced solubility. The concentration of eprodisate exceeds its solubility limit in the chosen buffer. | Adjust the buffer pH to a value where eprodisate is fully ionized and soluble. Perform a solubility study to determine the maximum soluble concentration in your buffer system. |
| Inconsistent Results in Stability Assays | Degradation of the compound during sample preparation or analysis. Instability of the analytical method itself. | Ensure consistent timing and temperature during sample handling. Validate the analytical method for stability of the analytical solution.[5] |
| Unexpected Peaks in HPLC Chromatogram | Degradation of eprodisate disodium. Impurities in the buffer components or the eprodisate sample. | Conduct forced degradation studies to identify potential degradation products.[3] Analyze a blank buffer solution to check for interfering peaks. Use high-purity reagents and solvents. |
Experimental Protocols
General Protocol for a Forced Degradation Study of Eprodisate Disodium
This protocol provides a general framework. Specific concentrations, time points, and analytical parameters should be optimized for your experimental setup.
1. Preparation of Stock Solution:
-
Prepare a stock solution of eprodisate disodium in a suitable solvent (e.g., ultrapure water) at a known concentration (e.g., 1 mg/mL).
2. Preparation of Buffer Solutions:
-
Prepare a range of buffer systems (e.g., phosphate, citrate, acetate) at different pH values (e.g., pH 4.0, 7.0, 9.0).
3. Stress Conditions:
-
Acidic/Basic Hydrolysis:
-
Mix the eprodisate stock solution with an equal volume of 0.1 M HCl (acidic) and 0.1 M NaOH (basic).
-
Incubate at a controlled temperature (e.g., 60°C) for defined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Mix the eprodisate stock solution with a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for defined time points.
-
-
Thermal Degradation:
-
Incubate the eprodisate solution in the chosen buffer at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
-
Photostability:
-
Expose the eprodisate solution to a light source (e.g., UV lamp) for a defined period.
-
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
Quantify the remaining percentage of intact eprodisate disodium and any major degradation products.
Table 1: Hypothetical Data Summary for Eprodisate Disodium Stability in Different Buffers
| Buffer System | pH | Temperature (°C) | % Eprodisate Remaining (24h) | Major Degradation Products |
| Phosphate | 7.4 | 25 | >99% | Not Detected |
| Phosphate | 7.4 | 60 | 92% | Peak at RRT 0.8 |
| Citrate | 5.0 | 25 | >99% | Not Detected |
| Citrate | 5.0 | 60 | 88% | Peak at RRT 0.75 |
| Acetate | 4.5 | 25 | 98% | Minor peak at RRT 0.9 |
| Acetate | 4.5 | 60 | 85% | Peak at RRT 0.9 and RRT 0.7 |
RRT: Relative Retention Time
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Conceptual degradation pathway of eprodisate disodium.
References
- 1. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Eprodisate in Cellular Models
Introduction
Eprodisate is a compound known for its ability to interfere with the formation of amyloid fibrils, primarily in the context of AA amyloidosis.[1][2][3][4] Its mechanism of action involves binding to glycosaminoglycan (GAG) binding sites on amyloidogenic proteins, thereby inhibiting their polymerization and deposition.[2][3][4] While the on-target effects of eprodisate are relatively well-documented, a comprehensive understanding of its potential off-target effects in various cellular models is an area of ongoing research. This technical support center provides guidance for researchers, scientists, and drug development professionals who are designing and conducting experiments to investigate these potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: Why is it important to investigate the potential off-target effects of eprodisate?
A1: Investigating off-target effects is a critical aspect of preclinical drug development for several reasons:
-
Safety and Toxicity: Unintended interactions with cellular components can lead to cytotoxicity, apoptosis, or other adverse cellular responses.[5][6] Identifying these effects early allows for a more accurate assessment of the compound's safety profile.
-
Mechanism of Action: Understanding off-target interactions can provide a more complete picture of the drug's mechanism of action and may reveal novel therapeutic applications.
-
Data Interpretation: Uncharacterized off-target effects can confound experimental results, leading to misinterpretation of the drug's efficacy and primary mechanism.
Q2: What are the potential molecular targets for eprodisate's off-target effects?
A2: Given eprodisate's structural similarity to heparan sulfate, a type of glycosaminoglycan, potential off-target interactions could involve proteins that naturally bind to GAGs. These may include:
-
Growth factors and their receptors: Many growth factors require GAGs for their signaling activity.
-
Extracellular matrix (ECM) proteins: GAGs are integral components of the ECM and interact with numerous proteins to maintain tissue structure and function.[7]
-
Enzymes involved in GAG biosynthesis and modification: Eprodisate might interfere with the enzymes that synthesize or modify GAG chains.[8][9]
Q3: Which cell lines are suitable for studying the off-target effects of eprodisate?
A3: The choice of cell line will depend on the specific research question. A panel of cell lines is recommended to assess a broad range of potential effects.
-
Kidney-derived cell lines (e.g., HK-2, HEK293): Since the primary indication for eprodisate is renal amyloidosis, assessing its effects on kidney cells is crucial.
-
Liver-derived cell lines (e.g., HepG2): The liver is a major site of drug metabolism, making these cells important for toxicity studies.
-
A variety of cancer cell lines: These can be useful for high-throughput screening of cytotoxic effects and for studying interactions with signaling pathways that are often dysregulated in cancer.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during the investigation of eprodisate's off-target effects.
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assays (e.g., MTT, XTT). | Inconsistent cell seeding density, uneven drug distribution, or cellular stress. | Ensure a homogenous single-cell suspension before seeding. Mix the drug solution thoroughly before adding to the wells. Handle cell cultures gently to minimize stress. |
| Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). | Suboptimal antibody concentration, incorrect compensation settings in flow cytometry, or inappropriate incubation times. | Titrate the Annexin V and PI antibodies to determine the optimal concentration. Perform single-stain controls for proper compensation. Optimize the incubation time with eprodisate to capture the desired stage of apoptosis. |
| Difficulty in detecting changes in signaling protein phosphorylation via Western blot. | Low protein abundance, inappropriate antibody selection, or suboptimal lysis buffer. | Use a more sensitive detection method or enrich for the protein of interest. Validate antibodies for specificity and use one that recognizes the phosphorylated form of the protein. Use a lysis buffer containing phosphatase and protease inhibitors. |
Hypothetical Data on Potential Off-Target Effects
The following tables present hypothetical data to illustrate how quantitative findings on eprodisate's off-target effects could be structured.
Table 1: Effect of Eprodisate on the Viability of Various Human Cell Lines
| Cell Line | Eprodisate Concentration (µM) | Cell Viability (%) |
| HK-2 (Kidney) | 10 | 98.5 ± 2.1 |
| 50 | 95.2 ± 3.5 | |
| 100 | 88.7 ± 4.2 | |
| HepG2 (Liver) | 10 | 99.1 ± 1.8 |
| 50 | 96.8 ± 2.9 | |
| 100 | 90.5 ± 3.8 | |
| MCF-7 (Breast Cancer) | 10 | 97.3 ± 2.5 |
| 50 | 85.1 ± 4.1 | |
| 100 | 72.4 ± 5.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Inhibitory Activity of Eprodisate on Selected Kinases
| Kinase | IC50 (µM) |
| VEGFR2 | > 100 |
| FGFR1 | 75.8 |
| PKCα | > 100 |
| GSK3β | 89.2 |
IC50 values represent the concentration of eprodisate required to inhibit 50% of the kinase activity.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a hypothetical experimental workflow for assessing off-target effects and a potential signaling pathway that could be impacted by eprodisate.
Caption: Experimental workflow for assessing potential off-target effects of eprodisate.
Caption: Hypothetical off-target mechanism of eprodisate via GAG interaction.
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effects of eprodisate on cultured cells.
-
Materials:
-
Selected cell lines
-
Complete culture medium
-
Eprodisate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of eprodisate in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the eprodisate dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Western Blot Analysis of a Signaling Pathway
-
Objective: To determine if eprodisate affects the phosphorylation state of key signaling proteins.
-
Materials:
-
Selected cell line
-
Eprodisate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells to 70-80% confluency and treat with eprodisate for the desired time.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-ERK1/2) to normalize for protein loading.
-
While eprodisate's primary mechanism of action is well-defined, a thorough investigation into its potential off-target effects is essential for a complete pharmacological profile. The guidelines, protocols, and hypothetical data presented here provide a framework for researchers to design and execute studies to explore the broader cellular impacts of this compound. Such studies will contribute to a more comprehensive understanding of eprodisate's safety and may uncover novel therapeutic opportunities.
References
- 1. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eprodisate in amyloid A amyloidosis: a novel therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combating amyloid-induced cellular toxicity and stiffness by designer peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular amyloid toxicity induces oxytosis/ferroptosis regulated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Extracellular Matrix and Cell–Biomaterial Interactions [ouci.dntb.gov.ua]
- 8. Frontiers | Novel Insight Into Glycosaminoglycan Biosynthesis Based on Gene Expression Profiles [frontiersin.org]
- 9. Proteoglycans and Glycosaminoglycans in Stem Cell Homeostasis and Bone Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
adjusting eprodisate dosage based on creatinine clearance in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of eprodisate based on creatinine clearance in animal models of renal impairment. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How is eprodisate cleared from the body, and why is creatinine clearance important for dosing?
A1: Eprodisate is primarily excreted by the kidneys.[1] Therefore, in subjects with impaired renal function, the drug's plasma concentration can increase, necessitating a dose adjustment to avoid potential toxicity.[1] Creatinine clearance is a key indicator of renal function, specifically the glomerular filtration rate (GFR), and is used to guide dosage adjustments for drugs that are cleared by the kidneys.
Q2: Are there established guidelines for adjusting eprodisate dosage based on creatinine clearance in animal models?
A2: To date, there are no publicly available, specific guidelines for adjusting eprodisate dosage based on creatinine clearance in preclinical animal models. However, data from human clinical trials for AA amyloidosis provide a framework for dose adjustments based on renal function.[1][2] Researchers can use this information as a starting point for designing dose-ranging studies in animal models.
Q3: What were the eprodisate dosage adjustments used in human clinical trials based on creatinine clearance?
A3: In a major clinical trial for eprodisate in patients with AA amyloidosis, the initial dose was based on the patient's creatinine clearance.[2][3] Doses were also decreased during the study if a patient's creatinine clearance declined.[2] The dosing regimen was as follows:
-
Creatinine clearance > 80 mL/min: 2400 mg/day (divided into two doses)
-
Creatinine clearance 30–80 mL/min: 1600 mg/day (divided into two doses)
-
Creatinine clearance < 30 mL/min: 800 mg/day (divided into two doses)
Q4: How can I apply the human dosage data to my animal model experiments?
A4: The human dosage data should be used as a reference to establish a rationale for dose selection in animal studies. It is crucial to conduct initial dose-ranging and pharmacokinetic studies in your specific animal model of renal impairment to determine the appropriate dose. Direct scaling of human doses to animals based on body weight or surface area without considering the differences in drug metabolism and renal physiology between species can be misleading.
Q5: What are the recommended methods for measuring creatinine clearance in rodent models?
A5: Accurate measurement of creatinine clearance in rodents can be challenging. It is important to use reliable methods to assess renal function. While 24-hour urine collection in metabolic cages is a common method, it can be stressful for the animals. High-performance liquid chromatography (HPLC) is considered a more precise method for measuring creatinine in small plasma volumes from mice compared to the Jaffé colorimetric assay, which can overestimate creatinine levels.
Troubleshooting Guides
Issue: High variability in creatinine clearance measurements in my animal cohort.
-
Possible Cause: Stress induced by handling or metabolic cage environment can affect renal function.
-
Troubleshooting Steps:
-
Acclimatize animals to metabolic cages for 2-3 days before starting 24-hour urine collection.
-
Ensure consistent and proper handling techniques to minimize stress.
-
Consider using alternative methods for GFR measurement, such as the clearance of exogenous markers like inulin, if variability persists.
-
Issue: Unexpected adverse effects observed in animals with induced renal impairment receiving eprodisate.
-
Possible Cause: The initial dose may be too high for the level of renal impairment in your model.
-
Troubleshooting Steps:
-
Immediately reduce the eprodisate dose or temporarily discontinue treatment.
-
Re-evaluate the severity of renal impairment in the affected animals.
-
Conduct a pilot dose-escalation study in a small group of animals with varying degrees of renal impairment to establish a safer starting dose.
-
Quantitative Data Summary
The following table summarizes the eprodisate dosage adjustments used in human clinical trials, which can serve as a starting point for designing preclinical studies.
| Creatinine Clearance (mL/min) | Eprodisate Daily Dose (mg/day) | Administration |
| > 80 | 2400 | Divided into two doses |
| 30 - 80 | 1600 | Divided into two doses |
| < 30 | 800 | Divided into two doses |
Experimental Protocols
Protocol 1: Induction of Renal Impairment in a Rodent Model (Cisplatin-Induced Nephrotoxicity)
This protocol describes a method to induce acute kidney injury in rats, leading to a measurable decrease in creatinine clearance.
Materials:
-
Male Wistar rats (200-250 g)
-
Cisplatin (cis-diamminedichloroplatinum II)
-
Sterile saline (0.9% NaCl)
-
Metabolic cages for urine collection
Procedure:
-
Acclimatize rats to individual metabolic cages for 3 days.
-
Collect 24-hour urine and a baseline blood sample for serum creatinine measurement to determine baseline creatinine clearance.
-
Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 7 mg/kg body weight.
-
Return animals to metabolic cages and monitor for signs of toxicity.
-
On day 5 post-cisplatin injection, collect 24-hour urine and a blood sample to measure serum creatinine and confirm a significant decrease in creatinine clearance.
-
Animals with confirmed renal impairment can then be used for eprodisate dosing studies.
Protocol 2: Measurement of Creatinine Clearance in Rats
This protocol outlines the steps for calculating creatinine clearance.
Procedure:
-
House individual rats in metabolic cages for 24-hour urine collection.
-
Record the total urine volume (V) in mL.
-
At the end of the 24-hour period, collect a blood sample via tail vein or cardiac puncture to obtain serum.
-
Measure the creatinine concentration in the collected urine (U) and serum (P) using a validated assay (HPLC is recommended).
-
Calculate creatinine clearance (CrCl) using the following formula: CrCl (mL/min) = (U x V) / (P x 1440) Where 1440 is the number of minutes in 24 hours.
Visualizations
Caption: Experimental workflow for eprodisate dose-finding in a rodent model of renal impairment.
Caption: Decision tree for initial eprodisate dose selection based on creatinine clearance.
References
troubleshooting inconsistent results in eprodisate fibrillogenesis assays
Welcome to the technical support center for eprodisate fibrillogenesis assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experiments aimed at evaluating the inhibitory effect of eprodisate on Serum Amyloid A (SAA) fibril formation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of eprodisate in inhibiting SAA fibrillogenesis?
Eprodisate is a sulfonated molecule that acts as a glycosaminoglycan (GAG) mimetic.[1][2] It competitively binds to the GAG binding sites on the SAA protein, thereby disrupting the interaction between SAA and endogenous GAGs like heparan sulfate.[1][2] This interference inhibits the polymerization of SAA fragments into amyloid fibrils and their subsequent deposition.[1][2]
Q2: What is the principle of the Thioflavin T (ThT) assay for monitoring SAA fibrillogenesis?
The Thioflavin T (ThT) assay is a widely used method to monitor amyloid fibril formation in real-time.[3] ThT is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the cross-β-sheet structure of amyloid fibrils.[3][4] This fluorescence enhancement allows for the quantitative measurement of fibril formation over time.[4] Unbound ThT has a different excitation and emission spectrum compared to its fibril-bound state.[4]
Q3: What are the typical phases of a fibrillogenesis curve observed in a ThT assay?
A typical fibrillogenesis curve is sigmoidal and consists of three phases:
-
Lag Phase: An initial period with little to no increase in fluorescence, during which the nucleation of amyloid fibrils occurs.[5][6]
-
Elongation/Growth Phase: A rapid increase in fluorescence as fibrils elongate through the addition of SAA monomers.[5]
-
Plateau/Stationary Phase: The fluorescence signal reaches a maximum and levels off, indicating that the pool of monomeric SAA has been depleted and fibril formation has reached equilibrium.[5]
Troubleshooting Guide
Inconsistent results in eprodisate fibrillogenesis assays can arise from various factors, from sample preparation to data acquisition. This guide addresses specific issues you might encounter.
Problem 1: High background fluorescence in the Thioflavin T assay.
| Potential Cause | Troubleshooting Step |
| ThT self-fluorescence at high concentrations. | ThT can become self-fluorescent at concentrations above 5 µM.[7][8] It is recommended to use ThT in the range of 10-25 µM for kinetic studies.[4][8] |
| Contaminated reagents or buffers. | Ensure all buffers and solutions are freshly prepared and filtered (0.2 µm filter). Use high-purity water. |
| Eprodisate interference with ThT. | Although not definitively reported, as a small molecule, eprodisate could potentially interact with ThT. Run a control with ThT and eprodisate (without SAA) to check for any intrinsic fluorescence changes. If interference is observed, consider alternative dyes. |
| Plate reader settings. | Optimize the gain settings on your plate reader. High gain can amplify background noise. Also, check for appropriate excitation (around 440-450 nm) and emission (around 480-485 nm) wavelengths.[4] |
Problem 2: Irreproducible lag times in aggregation kinetics.
| Potential Cause | Troubleshooting Step |
| Inconsistent SAA monomer preparation. | The presence of pre-formed aggregates (seeds) in the starting SAA solution can dramatically shorten or eliminate the lag phase.[5] Ensure a consistent and thorough monomerization protocol for your SAA protein.[9] |
| Variability in agitation. | The rate of agitation (shaking) can significantly impact fibrillogenesis kinetics.[10] Use a plate reader with consistent and programmable shaking. Adding a small glass bead to each well can also improve mixing.[3] |
| Pipetting inaccuracies. | Small variations in the concentrations of SAA or eprodisate can lead to different lag times. Use calibrated pipettes and be meticulous with your sample preparation. |
| Batch-to-batch variability of SAA. | Different batches of recombinant or purified SAA can have varying propensities to aggregate.[5] If possible, use the same batch of SAA for a set of comparative experiments. |
Problem 3: No or very slow SAA aggregation observed.
| Potential Cause | Troubleshooting Step |
| Suboptimal SAA concentration. | Fibril formation is concentration-dependent.[11] Typical concentrations for in vitro SAA aggregation assays range from 0.1 to 1.0 mg/mL.[11] You may need to optimize the concentration for your specific SAA preparation. |
| Incorrect buffer conditions. | pH and ionic strength can influence aggregation. A common buffer is Tris-buffered saline (e.g., 20 mM Tris, 200 mM NaCl, pH 7.4).[12] |
| Inadequate incubation temperature. | Most amyloid aggregation assays are performed at 37°C.[13] Ensure your plate reader's incubator is functioning correctly. |
| Poor quality of SAA protein. | The purity and correct folding of the SAA protein are critical.[14] Verify the integrity of your protein using techniques like SDS-PAGE and circular dichroism. |
Problem 4: Eprodisate shows no inhibitory effect.
| Potential Cause | Troubleshooting Step |
| Eprodisate concentration is too low. | The inhibitory effect of eprodisate is dose-dependent. Test a range of eprodisate concentrations to determine the IC50. |
| Degradation of eprodisate. | Prepare fresh eprodisate solutions for each experiment. Store the stock solution as recommended by the manufacturer. |
| Assay conditions do not favor eprodisate's mechanism. | Eprodisate's mechanism relies on competing with GAGs. While not always necessary for in vitro SAA aggregation, the absence of GAGs in the assay might not fully recapitulate the in vivo inhibitory mechanism. However, eprodisate has been shown to inhibit SAA fibrillogenesis even in the absence of added GAGs. |
Experimental Protocols
Protocol 1: Preparation of Monomeric Serum Amyloid A (SAA)
Reproducible fibrillogenesis assays begin with a homogenous, monomeric preparation of SAA.
Materials:
-
Lyophilized recombinant SAA1 protein
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Superdex 75)
-
Assay buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4)
Procedure:
-
Solubilization: Carefully dissolve the lyophilized SAA protein in HFIP to a concentration of 1 mg/mL. HFIP helps to break down any pre-existing aggregates.[9]
-
Incubation: Incubate the SAA/HFIP solution at room temperature for 1-2 hours with gentle agitation.
-
Evaporation: Evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum concentrator to obtain a thin protein film.
-
Resuspension: Resuspend the protein film in DMSO to a concentration of 1-2 mM.
-
SEC Purification: To isolate monomeric SAA, subject the resuspended protein to size-exclusion chromatography. Equilibrate and run the column with your chosen assay buffer.
-
Fraction Collection: Collect fractions corresponding to the molecular weight of monomeric SAA.
-
Concentration Determination: Determine the protein concentration of the monomeric fraction using a suitable method (e.g., BCA assay or UV absorbance at 280 nm).
-
Storage: Use the monomeric SAA immediately or flash-freeze in aliquots in liquid nitrogen and store at -80°C.
Protocol 2: Thioflavin T Assay for Eprodisate Inhibition of SAA Fibrillogenesis
Materials:
-
Monomeric SAA solution (from Protocol 1)
-
Eprodisate stock solution (dissolved in assay buffer)
-
Thioflavin T (ThT) stock solution (1 mM in water, filtered)
-
Assay buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4)
-
96-well black, clear-bottom microplate
Procedure:
-
Prepare Reagents:
-
Dilute the ThT stock solution in the assay buffer to a final working concentration of 20-25 µM.[4]
-
Prepare serial dilutions of eprodisate in the assay buffer.
-
-
Set up the Plate:
-
In a 96-well plate, add the assay buffer, eprodisate (or vehicle control), and the ThT working solution to each well.
-
Include the following controls:
-
Negative Control: Assay buffer + ThT (no SAA)
-
Positive Control: Assay buffer + ThT + SAA (no eprodisate)
-
Eprodisate Control: Assay buffer + ThT + highest concentration of eprodisate (no SAA)
-
-
-
Initiate Aggregation: Add the monomeric SAA solution to each well to reach the desired final concentration (e.g., 0.5 mg/mL). The final volume in each well should be consistent (e.g., 100-200 µL).
-
Incubation and Monitoring:
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence microplate reader pre-heated to 37°C.[13]
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm.[4]
-
Enable intermittent shaking (e.g., 1 minute of shaking before each reading).[10]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control) from all readings.
-
Plot the fluorescence intensity against time for each condition.
-
Determine the lag time and the maximum fluorescence intensity for each curve.
-
To assess the inhibitory effect of eprodisate, compare the curves from the eprodisate-treated wells to the positive control. Calculate the percent inhibition at the plateau phase.
-
Quantitative Data Summary
The following table provides representative concentration ranges for key components in an SAA fibrillogenesis assay. Optimal values may vary depending on the specific SAA preparation and experimental setup.
| Parameter | Typical Range | Reference |
| SAA Concentration | 0.1 - 1.0 mg/mL | [11] |
| Thioflavin T (ThT) Concentration | 10 - 50 µM | [7][8] |
| Eprodisate Concentration | 1 µM - 1 mM (for IC50 determination) | N/A |
| Incubation Temperature | 37°C | [13] |
| pH | 7.4 - 8.5 | [11][12] |
| Excitation Wavelength (ThT) | 440 - 450 nm | [4] |
| Emission Wavelength (ThT) | 480 - 485 nm | [4] |
Visualizing Experimental Workflows and Mechanisms
Mechanism of SAA Fibrillogenesis and Eprodisate Inhibition
Caption: Mechanism of SAA fibrillogenesis and its inhibition by eprodisate.
Experimental Workflow for Eprodisate Inhibition Assay
Caption: Workflow for the eprodisate inhibition of SAA fibrillogenesis assay.
Troubleshooting Logic Diagram
References
- 1. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioflavin T assay | PPTX [slideshare.net]
- 5. Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the lag phase in amyloid fibril formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular mechanism of fibril formation from serum amyloid A1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 14. researchgate.net [researchgate.net]
Eprodisate Technical Support Center: Minimizing Batch-to-Batch Variability
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with eprodisate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize batch-to-batch variability in your experiments and ensure consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our in vitro amyloid aggregation assays with different batches of eprodisate. What could be the cause?
A1: Inconsistent results in amyloid aggregation assays are a common challenge and can often be traced back to variability in the eprodisate batches. The primary factors to consider are:
-
Purity Profile: The presence of unreacted starting materials, byproducts from the synthesis process, or degradation products can significantly impact the efficacy of eprodisate. Even small amounts of impurities can interfere with the compound's ability to inhibit fibril polymerization.
-
Salt Form and Content: Eprodisate is a disodium salt. Variations in the salt content or the presence of other counter-ions can affect the solubility and bioavailability of the active molecule in your assay.
-
Moisture Content: Eprodisate is hygroscopic. Differences in water content between batches can lead to inaccurate weighing and concentration calculations, resulting in inconsistent assay results.
-
Aggregation State: Eprodisate itself can form aggregates, especially at high concentrations or in certain buffer conditions. These aggregates may have altered activity compared to the monomeric form.
Q2: How can we pre-screen new batches of eprodisate to ensure they are suitable for our experiments?
A2: Implementing a robust quality control (QC) process for incoming batches of eprodisate is crucial. We recommend the following initial screening tests:
-
Visual Inspection: Check for uniformity in color and appearance. Any discoloration or presence of foreign particulates should be a red flag.
-
Solubility Test: Ensure the batch dissolves completely in your chosen solvent at the desired concentration. Incomplete dissolution can indicate the presence of insoluble impurities.
-
pH Measurement: A solution of eprodisate in water should have a consistent pH value. Deviations may suggest the presence of acidic or basic impurities.
-
Purity Assessment by HPLC: A quick purity check using a standardized High-Performance Liquid Chromatography (HPLC) method can provide a fingerprint of the batch and help identify any major impurities.
Q3: What are the critical quality attributes (CQAs) of eprodisate that we should be most concerned about?
A3: Critical Quality Attributes (CQAs) are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[1][2] For eprodisate, the key CQAs include:
-
Identity: Confirmation that the compound is indeed eprodisate.
-
Assay (Purity): The percentage of the active pharmaceutical ingredient (API) in the batch.
-
Impurity Profile: The identity and quantity of any impurities.
-
Water Content: The amount of water present in the material.
-
Solubility: The ability of the compound to dissolve in a specific solvent to a defined concentration.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Solubility
Symptoms:
-
The eprodisate powder does not fully dissolve in the intended solvent.
-
Precipitate forms upon standing or after temperature changes.
-
Different batches exhibit different dissolution rates.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incorrect Solvent | Verify the recommended solvent for eprodisate. For research purposes, sterile, deionized water is typically used. |
| pH of the Solution | The solubility of sulfonated compounds can be pH-dependent. Ensure the pH of your solvent is appropriate. For consistent results, consider using a buffered solution. |
| Presence of Insoluble Impurities | The synthesis of eprodisate can result in insoluble byproducts if not properly controlled.[3] If solubility issues persist, the batch may be of low purity. Consider purifying the material or obtaining a higher-purity batch. |
| Aggregation | High concentrations of eprodisate can lead to self-aggregation. Try preparing a more dilute stock solution and then adding it to your experimental system. |
Issue 2: Variable Potency in Biological Assays
Symptoms:
-
The IC50 value for amyloid aggregation inhibition varies significantly between eprodisate batches.
-
Inconsistent effects on downstream signaling pathways are observed.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inaccurate Concentration | Due to the hygroscopic nature of eprodisate, it is crucial to account for water content when preparing solutions. Use the value from the Certificate of Analysis (CoA) to correct for the actual compound weight. |
| Presence of Antagonistic Impurities | Certain impurities from the synthesis process may interfere with the biological activity of eprodisate. A detailed impurity profile analysis is recommended for batches showing poor performance. |
| Degradation of Eprodisate | Eprodisate may degrade over time, especially if not stored under the recommended conditions (cool, dry, and protected from light). Perform a stability-indicating assay to check for degradation products. |
| Ionic Strength of Assay Buffer | The activity of sulfonated molecules can be sensitive to the ionic strength of the buffer.[4] Ensure that the ionic strength of your assay buffer is consistent across all experiments. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of eprodisate. It should be optimized for your specific instrumentation and requirements.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample Diluent: Water
Procedure:
-
Sample Preparation: Accurately weigh and dissolve eprodisate in the sample diluent to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
-
Data Analysis: Integrate the peak areas of all components. Calculate the purity of eprodisate as the percentage of the main peak area relative to the total peak area.
Protocol 2: Karl Fischer Titration for Water Content Determination
This protocol is essential for accurate weighing of eprodisate for the preparation of stock solutions.
Instrumentation:
-
Karl Fischer Titrator (coulometric or volumetric)
Reagents:
-
Karl Fischer reagent (specific to the instrument)
-
Anhydrous methanol (or other suitable solvent)
Procedure:
-
Follow the manufacturer's instructions for your specific Karl Fischer titrator.
-
Accurately weigh a sample of eprodisate and add it to the titration vessel.
-
The instrument will automatically titrate the sample and calculate the water content as a percentage of the total weight.
-
Use this percentage to correct the amount of eprodisate weighed for preparing solutions. For example, if the water content is 5%, and you need 10 mg of active eprodisate, you should weigh 10.53 mg of the powder (10 mg / (1 - 0.05)).
Visualizations
Caption: Eprodisate synthesis workflow and sources of variability.
Caption: Troubleshooting workflow for inconsistent assay results.
References
assessing potential degradation products of eprodisate in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the potential degradation products of eprodisate in solution.
Frequently Asked Questions (FAQs)
1. What is eprodisate and what is its chemical structure?
Eprodisate is a sulfonated molecule that has been investigated for the treatment of AA amyloidosis, a condition that can lead to renal disease.[1] Its chemical name is 1,3-propanedisulfonic acid, and it is typically used as its disodium salt. The structure is characterized by a three-carbon chain with a sulfonate group at each end.
Chemical Structure of Eprodisate Disodium:
2. What are the potential degradation pathways for eprodisate in solution?
Due to the stability of the sulfonate groups and the C-S bond, eprodisate is expected to be relatively stable in solution.[2][3] However, under forced degradation conditions, the following pathways should be investigated:
-
Oxidative Degradation: Strong oxidizing agents could potentially lead to the cleavage of the carbon-carbon bonds within the propane chain, or potentially oxidation of the sulfur atom, although this is less likely given it is already in a high oxidation state.
-
Hydrolytic Degradation: While the C-S bond is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to its cleavage, resulting in the formation of sulfate and propanol derivatives.
-
Photolytic Degradation: Exposure to high-intensity light, particularly UV light, could induce photolytic cleavage of the C-C or C-S bonds.
-
Thermal Degradation: High temperatures may induce decomposition, potentially leading to fragmentation of the molecule.
3. How can I perform a forced degradation study for eprodisate?
A forced degradation study, also known as stress testing, is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[4][5] A typical study involves subjecting a solution of eprodisate to various stress conditions.
Troubleshooting Guides
Issue: No degradation is observed under the initial stress conditions.
-
Solution: Increase the severity of the stress conditions. For hydrolytic studies, increase the concentration of the acid or base, and/or elevate the temperature. For oxidative studies, increase the concentration of the oxidizing agent or the exposure time. For thermal studies, use a higher temperature. It is important to note that the goal is to achieve partial degradation (typically 5-20%) to ensure that the degradation products formed are relevant and that the analytical method can detect them.[6]
Issue: The analytical method does not separate eprodisate from its degradation products.
-
Solution: The chromatographic conditions need to be optimized. This may involve changing the mobile phase composition (e.g., organic modifier, pH, ion-pairing agent), the stationary phase (e.g., a different column chemistry), or the gradient profile in an HPLC method.
Issue: Poor peak shape is observed for eprodisate or its degradation products.
-
Solution: Poor peak shape can be due to a variety of factors. Ensure the sample is fully dissolved in the mobile phase. If using an ion-pairing agent, ensure its concentration is optimal. The pH of the mobile phase can also significantly impact the peak shape of acidic compounds like eprodisate.
Experimental Protocols
Forced Degradation Study Protocol for Eprodisate
This protocol outlines the conditions for a comprehensive forced degradation study of eprodisate in solution.
Table 1: Forced Degradation Conditions for Eprodisate
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |
| Photolytic | UV light (254 nm) and visible light | Room Temperature | 24, 48, 72 hours |
| Thermal | 80°C | 24, 48, 72 hours |
Stability-Indicating HPLC Method for Eprodisate
This method is designed to separate eprodisate from its potential degradation products.
Table 2: HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.05 M Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50% B; 25-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
Visualizations
Caption: Experimental workflow for the forced degradation study of eprodisate.
Caption: Predicted degradation pathways of eprodisate under stress conditions.
References
- 1. 1,3-Propanedisulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Sulfonate - Wikipedia [en.wikipedia.org]
- 3. esports.bluefield.edu - Acid Base Behavior Of Sulfonates [esports.bluefield.edu]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
validating eprodisate's mechanism of action using structural biology techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of eprodisate and alternative therapies for AA amyloidosis, with a focus on validating their mechanisms of action through structural biology techniques. We will delve into the experimental data supporting each compound's function, present detailed experimental protocols, and visualize key molecular interactions and workflows.
Eprodisate: Targeting Amyloid Fibril Formation
Eprodisate is a sulfonated molecule designed to mimic heparan sulfate, a glycosaminoglycan (GAG) that is a crucial component of amyloid deposits.[1][2] The primary mechanism of action of eprodisate is to competitively bind to the GAG-binding sites on Serum Amyloid A (SAA), the precursor protein in AA amyloidosis.[1][2][3] This binding is thought to inhibit the polymerization of SAA into amyloid fibrils, thereby slowing the progression of the disease.[1][2][3]
Clinical Efficacy of Eprodisate
Clinical trials have demonstrated the potential of eprodisate to slow the decline of renal function in patients with AA amyloidosis. A multicenter, randomized, double-blind, placebo-controlled trial showed a significant reduction in the risk of worsening renal disease for patients treated with eprodisate.[4][5][6][7]
| Clinical Endpoint | Eprodisate | Placebo | p-value | Hazard Ratio (95% CI) |
| Worsening of Renal Disease or Death | 27% | 40% | 0.02 | 0.58 (0.37 to 0.93) |
| Mean Rate of Decline in Creatinine Clearance (mL/min/1.73 m² per year) | 10.9 | 15.6 | 0.02 | N/A |
Table 1: Summary of key efficacy endpoints from a phase III clinical trial of eprodisate in AA amyloidosis.[4][5][6][7]
Structural Validation of Eprodisate's Mechanism
While the clinical data supports the therapeutic potential of eprodisate, direct structural validation of its binding to SAA is not yet available in the public domain. No crystal or cryo-EM structures of an eprodisate-SAA complex have been published. However, the crystal structure of human SAA1.1 has been determined, revealing a hexameric assembly with a unique four-helix bundle fold for each subunit. This structural work has identified two positively charged clusters that are implicated in heparin binding, providing a putative binding site for eprodisate.
To visualize the proposed mechanism, a conceptual model can be generated based on the known structure of SAA and the chemical properties of eprodisate.
References
- 1. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. patientcareonline.com [patientcareonline.com]
- 7. Amyloid Planet: #amyloidosisJC 3/28/16 @ 9 pm EST: Eprodisate for the Treatment of Renal Disease in AA #amyloidosis [amyloidplanet.com]
Eprodisate's Neutral Impact on Serum Amyloid A Levels: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of eprodisate's effect on Serum Amyloid A (SAA) levels, drawing from key clinical trial data. The evidence indicates that eprodisate's mechanism of action does not involve the reduction of circulating SAA.
Eprodisate, a sulfonated molecule designed to inhibit the polymerization of amyloid fibrils, has been investigated for its potential to slow the progression of renal disease in patients with AA amyloidosis.[1][2][3][4] Unlike treatments that target the underlying inflammation to reduce SAA production, eprodisate was developed to competitively bind to the glycosaminoglycan-binding sites on SAA, thereby preventing the formation of amyloid deposits.[1][2][3][4][5] This fundamental difference in its mechanism of action is reflected in its effect on SAA levels, as demonstrated in clinical trials.
Comparative Data on SAA Levels: Eprodisate vs. Placebo
A pivotal multicenter, randomized, double-blind, placebo-controlled trial published in the New England Journal of Medicine provides the most direct evidence of eprodisate's impact on SAA levels. The study, which enrolled 183 patients with AA amyloidosis and kidney involvement, showed that while eprodisate had a statistically significant effect on slowing the decline of renal function, it did not significantly alter SAA concentrations compared to placebo.[6]
| Treatment Group | Baseline SAA Concentration (Median) | SAA Concentration Fluctuation | Statistical Significance (Eprodisate vs. Placebo) |
| Eprodisate | Not significantly different from placebo | Substantial fluctuation throughout the study | Not statistically significant at any time point[7] |
| Placebo | Tended towards higher median levels, but not statistically significant (P = 0.14)[5] | Substantial fluctuation throughout the study | N/A |
Data sourced from a 24-month, multicenter, randomized, double-blind, placebo-controlled trial.[6][7]
As the data indicates, SAA concentrations fluctuated considerably in both the eprodisate and placebo arms of the study, with no significant differences observed between the two groups at any point.[7] This finding is consistent with the drug's proposed mechanism of action, which is to inhibit fibril formation rather than to modulate the acute-phase inflammatory response that drives SAA production.[8]
Experimental Protocols
The primary clinical trial assessing eprodisate's effect on SAA levels followed a rigorous methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[6]
-
Patient Population: 183 patients with AA amyloidosis and renal involvement.[6]
-
Intervention: Patients were randomly assigned to receive either eprodisate or a placebo for 24 months.[6]
-
Primary Endpoint: The primary outcome was a composite measure of renal function or death.[6]
-
SAA Measurement: Serum Amyloid A concentrations were monitored throughout the study in both treatment and placebo groups.[7]
Signaling Pathways and Experimental Workflow
The therapeutic strategy for AA amyloidosis primarily revolves around controlling the underlying inflammatory disease to reduce the production of SAA, which is the precursor to amyloid fibril deposits. Eprodisate was designed to intervene at a later stage of the amyloidogenesis cascade.
Figure 1. Eprodisate's mechanism of action in the amyloid cascade.
The experimental workflow for the pivotal clinical trial of eprodisate is outlined below.
Figure 2. Workflow of the randomized controlled trial of eprodisate.
Concluding Remarks
The available clinical trial data consistently demonstrates that eprodisate does not have a significant impact on circulating Serum Amyloid A levels. This is in line with its mechanism of action, which is to inhibit the aggregation of SAA into amyloid fibrils rather than to suppress its production.[1][2][3][4][5] While an initial Phase III study showed a benefit in slowing renal decline, a subsequent confirmatory Phase III trial did not meet its primary endpoint.[6][9] For researchers and clinicians, it is crucial to understand that the therapeutic rationale for eprodisate is not based on SAA reduction, which remains the primary goal of anti-inflammatory treatments for AA amyloidosis.
References
- 1. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
Assessing the Long-Term Efficacy of Eprodisate in Preclinical Models of AA Amyloidosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy of eprodisate in preclinical models of Amyloid A (AA) amyloidosis. It objectively assesses its performance against other potential therapeutic alternatives and includes supporting experimental data to inform future research and drug development.
Introduction to Eprodisate and AA Amyloidosis
AA amyloidosis is a systemic disease characterized by the deposition of amyloid fibrils derived from the acute-phase reactant serum amyloid A (SAA). This condition is a serious complication of chronic inflammatory diseases, leading to progressive organ dysfunction, particularly affecting the kidneys. Eprodisate (NC-503) is a small-molecule drug designed to interfere with the formation of these amyloid deposits. Its mechanism of action involves competitively inhibiting the interaction between SAA and glycosaminoglycans (GAGs), a critical step in the polymerization of amyloid fibrils.[1][2] By disrupting this interaction, eprodisate aims to prevent the deposition of new amyloid and slow the progression of the disease.
Preclinical Models of AA Amyloidosis
The most common preclinical model for studying AA amyloidosis involves the induction of a chronic inflammatory state in mice. This is typically achieved through repeated injections of an inflammatory agent, such as silver nitrate or casein. To accelerate the onset of amyloid deposition, an "amyloid enhancing factor" (AEF), which is a preparation of amyloid fibrils from the tissues of amyloid-laden animals, is often co-administered. This model mimics the human condition where chronic inflammation leads to persistently elevated levels of SAA, the precursor to AA amyloid fibrils.
Long-Term Efficacy of Eprodisate in Preclinical Models
The key takeaway from the available information is that eprodisate was shown to be effective in a dose-dependent manner in animal models, which provided the rationale for its development for human use.
Comparison with Alternative Therapeutic Strategies
Several other therapeutic strategies have been investigated for the treatment of AA amyloidosis, primarily focusing on reducing the underlying inflammation and therefore the production of SAA. A direct preclinical comparison of the long-term efficacy of eprodisate against these alternatives is not well-documented in single studies. However, we can infer a comparative assessment based on their distinct mechanisms of action and reported preclinical and clinical outcomes.
Table 1: Comparison of Therapeutic Strategies in Preclinical Models of AA Amyloidosis
| Therapeutic Agent | Mechanism of Action | Reported Preclinical Efficacy | Key Considerations |
| Eprodisate | Inhibits SAA-GAG interaction, preventing amyloid fibril formation. | Shown to inhibit amyloid deposition in a dose-dependent manner in mouse models. | Directly targets amyloid deposition rather than the underlying inflammation. |
| Colchicine | Anti-inflammatory agent; inhibits neutrophil chemotaxis and activation. | Effective in preventing and treating amyloidosis in models of Familial Mediterranean Fever (FMF). Anecdotal evidence suggests potential benefit in other AA amyloidosis models.[3][4] | Primarily effective for FMF-associated amyloidosis. Efficacy in other inflammatory conditions causing AA amyloidosis is less established. |
| Anti-TNF-α Therapies | Neutralize the pro-inflammatory cytokine TNF-α. | Effective in reducing inflammation and SAA levels in models of inflammatory arthritis, thereby preventing amyloid deposition. | Targets the underlying inflammatory disease, which is the root cause of SAA overproduction. |
| Anti-SAP Antibodies | Target Serum Amyloid P (SAP) component of amyloid deposits for removal by phagocytes. | Shown to promote the clearance of existing amyloid deposits in murine models. | Aims to clear existing amyloid rather than preventing its formation. |
Experimental Protocols
Detailed experimental protocols from the foundational long-term preclinical studies of eprodisate are not publicly available. However, a general methodology for inducing and assessing AA amyloidosis in mice can be outlined based on common practices in the field.
General Protocol for Induction of AA Amyloidosis in Mice
-
Animals: Typically, susceptible mouse strains such as CBA/J are used.
-
Inflammatory Stimulus: A solution of 1% silver nitrate is administered via subcutaneous injection. Injections are repeated weekly or at other regular intervals to maintain a chronic inflammatory state.
-
Amyloid Enhancing Factor (AEF): AEF, extracted from the spleens of mice with established amyloidosis, is administered intravenously or intraperitoneally at the start of the experiment to accelerate amyloid deposition.
-
Treatment: Eprodisate or a comparator drug is administered daily to the treatment group, typically via oral gavage or in drinking water. A control group receives a placebo.
-
Monitoring: Animals are monitored for signs of illness and weighed regularly.
-
Tissue Collection and Analysis: At specified time points (e.g., weekly or monthly) over a long-term period (e.g., several months), subgroups of mice are euthanized. Spleen, liver, and kidneys are harvested.
-
Amyloid Quantification: Amyloid deposition in the tissues is visualized by Congo red staining and quantified using microscopy and image analysis software. Immunohistochemistry with anti-AA antibodies can also be used for specific detection.
-
Assessment of Renal Function: Blood and urine samples are collected to measure parameters such as serum creatinine, blood urea nitrogen (BUN), and proteinuria to assess the impact on kidney function.
Visualizing the Pathophysiology and Therapeutic Intervention
Signaling Pathway of AA Amyloidosis and Point of Intervention for Eprodisate```dot
digraph "AA_Amyloidosis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
"Chronic Inflammation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Increased SAA Production" [fillcolor="#FBBC05", fontcolor="#202124"]; "SAA Aggregation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Amyloid Fibril Formation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Amyloid Deposition in Organs" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Organ Dysfunction (e.g., Renal Failure)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Eprodisate" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GAGs" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Chronic Inflammation" -> "Increased SAA Production"; "Increased SAA Production" -> "SAA Aggregation"; "SAA Aggregation" -> "Amyloid Fibril Formation"; "Amyloid Fibril Formation" -> "Amyloid Deposition in Organs"; "Amyloid Deposition in Organs" -> "Organ Dysfunction (e.g., Renal Failure)";
"GAGs" -> "Amyloid Fibril Formation" [label="Promotes"]; "Eprodisate" -> "Amyloid Fibril Formation" [label="Inhibits", style=dashed, color="#EA4335"]; }
References
- 1. Eprodisate in amyloid A amyloidosis: a novel therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of colchicine on experimental amyloidosis in two CBA/J mouse models. Chronic inflammatory stimulation and administration of amyloid-enhancing factor during acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colchicine in the treatment of AA and AL amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the effect of eprodisate in combination with other therapeutic agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprodisate (Kiacta™), a low molecular weight sulfonated molecule, represents a targeted therapeutic approach for Amyloid A (AA) amyloidosis. It is designed to interfere with the deposition of amyloid fibrils, a key pathological feature of the disease. This guide provides a comprehensive evaluation of eprodisate, focusing on the available clinical trial data for its use as a monotherapy. While the primary treatment for AA amyloidosis centers on managing the underlying inflammatory condition, this document will also explore the theoretical basis for combining eprodisate with other therapeutic agents, despite the current lack of direct clinical evidence for such combinations.
Eprodisate Monotherapy: Evidence from a Pivotal Phase 3 Trial
A key multicenter, randomized, double-blind, placebo-controlled clinical trial (NCT00035334) has been the primary source of efficacy and safety data for eprodisate in patients with AA amyloidosis and renal involvement.[1] This study provides the most robust data for evaluating the clinical performance of eprodisate.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from this pivotal clinical trial, comparing the eprodisate-treated group with the placebo group.
Table 1: Primary Efficacy Endpoint at 24 Months [1]
| Outcome | Eprodisate (n=89) | Placebo (n=94) | P-value | Hazard Ratio (95% CI) |
| Worsening of Disease* | 27% (24 patients) | 40% (38 patients) | 0.06 | 0.58 (0.37 to 0.93) |
*Worsening of disease was a composite endpoint defined as a doubling of serum creatinine level, a 50% or more reduction in creatinine clearance, progression to end-stage renal disease, or death.
Table 2: Renal Function Outcomes at 24 Months [1]
| Parameter | Eprodisate | Placebo | P-value |
| Mean Rate of Decline in Creatinine Clearance (mL/min/1.73 m² per year) | 10.9 | 15.6 | 0.02 |
| Progression to End-Stage Renal Disease (Hazard Ratio) | 0.54 | - | 0.20 |
Table 3: Safety and Tolerability [1]
| Event | Eprodisate | Placebo |
| Incidence of Adverse Events | Similar | Similar |
| Risk of Death (Hazard Ratio) | 0.95 | - |
Experimental Protocol: Phase 3 Clinical Trial of Eprodisate (NCT00035334)
The pivotal study of eprodisate was a multicenter, randomized, double-blind, placebo-controlled trial.[1]
-
Participants: 183 patients with AA amyloidosis and kidney involvement were enrolled from 27 centers.[1]
-
Intervention: Patients were randomly assigned to receive either eprodisate or a placebo for 24 months.[1]
-
Primary Endpoint: The primary outcome was a composite measure of renal function or death. Disease progression was defined as a doubling of the serum creatinine level, a 50% or greater reduction in creatinine clearance, the need for dialysis or kidney transplantation (end-stage renal disease), or death.[1]
-
Key Assessments: Renal function was monitored regularly throughout the study.
Mechanism of Action and Signaling Pathway
Eprodisate's mechanism of action is centered on inhibiting the formation of amyloid fibrils. In AA amyloidosis, chronic inflammation leads to elevated levels of serum amyloid A (SAA) protein. Proteolytic fragments of SAA misfold and aggregate into insoluble amyloid fibrils that deposit in various organs, particularly the kidneys.[2][3] Eprodisate, with its structural similarity to heparan sulfate, competitively binds to the glycosaminoglycan-binding sites on SAA. This action is believed to inhibit the polymerization of SAA fragments into amyloid fibrils and their subsequent deposition in tissues.[2][3]
Caption: Mechanism of Eprodisate in AA Amyloidosis.
Eprodisate in Combination with Other Therapeutic Agents: A Theoretical Framework
While the primary treatment for AA amyloidosis focuses on controlling the underlying inflammatory disease, there is a lack of published clinical trials evaluating eprodisate in combination with other therapeutic agents.[2][4] The standard of care for AA amyloidosis often includes anti-inflammatory drugs, and in some cases, specific agents like colchicine for Familial Mediterranean Fever.[4]
Theoretically, a combination approach could be beneficial. Anti-inflammatory agents would target the root cause by reducing the production of SAA, the precursor to amyloid fibrils. Eprodisate could then act downstream to prevent the polymerization and deposition of any remaining SAA fragments. This dual-pronged attack could potentially offer a more comprehensive treatment strategy.
Caption: Theoretical workflow of combination therapy in AA amyloidosis.
Conclusion
The available evidence from a large, well-controlled clinical trial demonstrates that eprodisate monotherapy can slow the progression of renal disease in patients with AA amyloidosis.[1] Its mechanism of action, targeting the polymerization of amyloid fibrils, is a rational approach to managing this condition.
Currently, there is a significant gap in the literature regarding the use of eprodisate in combination with other therapeutic agents. While a theoretical rationale for such combinations exists, further clinical research is necessary to establish the safety and efficacy of these approaches. Future studies could explore the potential synergistic effects of combining eprodisate with anti-inflammatory drugs to provide a more comprehensive treatment for patients with AA amyloidosis. One review suggests that using eprodisate as an adjunctive therapy earlier in the disease course could be a potential area for future investigation.[2]
References
- 1. Eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eprodisate in amyloid A amyloidosis: a novel therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Eprodisate (Disodium)
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Eprodisate (disodium) must adhere to stringent safety protocols to mitigate risks of skin, eye, and respiratory irritation. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.
Eprodisate (disodium) is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory tract irritation (H335)[1][2]. Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Personal Protective Equipment (PPE) Recommendations
A summary of the recommended PPE for handling Eprodisate (disodium) is provided in the table below. These recommendations are based on a comprehensive review of available safety data sheets.
| Scenario | Required Personal Protective Equipment |
| Routine Laboratory Operations | Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.[1] |
| Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1] | |
| Skin and Body Protection: Laboratory coat. | |
| Respiratory Protection: Not required when handled in a well-ventilated area or a chemical fume hood.[1] | |
| Weighing and Aliquoting (Solid Form) | Eye/Face Protection: Chemical safety goggles. |
| Hand Protection: Chemical-resistant gloves. | |
| Skin and Body Protection: Laboratory coat. | |
| Respiratory Protection: Use of a certified respirator (e.g., N95) is recommended if dust is generated and engineering controls are not sufficient. | |
| Handling Solutions | Eye/Face Protection: Chemical safety goggles. |
| Hand Protection: Chemical-resistant gloves. | |
| Skin and Body Protection: Laboratory coat. | |
| Respiratory Protection: Not required when handled in a well-ventilated area or a chemical fume hood. | |
| Accidental Spill or Release | Eye/Face Protection: Face shield and chemical safety goggles.[1] |
| Hand Protection: Heavy-duty chemical-resistant gloves. | |
| Skin and Body Protection: Protective clothing to prevent skin contact.[1] | |
| Respiratory Protection: Self-contained breathing apparatus (SCBA) should be worn.[1] |
Operational Plan for Safe Handling
A systematic approach to handling Eprodisate (disodium) from receipt to disposal is critical for minimizing exposure risks.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The recommended storage temperature is 4°C, sealed from moisture and direct sunlight[1][3].
2. Preparation and Handling:
-
All handling of Eprodisate (disodium) powder should be conducted in a chemical fume hood to avoid inhalation of dust.[1]
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Avoid contact with skin and eyes by wearing the appropriate PPE as detailed in the table above.[1]
-
Wash hands thoroughly after handling the compound.[1]
3. Spill Response:
-
In the event of a spill, evacuate the area immediately.
-
Wear the appropriate PPE for spill cleanup, including respiratory protection.[1]
-
For small spills of solid material, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal Plan
All Eprodisate (disodium) waste must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[1]
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and disposable lab coats, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing Eprodisate (disodium) in a labeled, sealed, and chemical-resistant container.
-
Contaminated Packaging: The original container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of.
-
Disposal Vendor: All waste containers must be disposed of through a licensed hazardous waste disposal vendor.
Experimental Workflow and Spill Response Logic
To visually represent the procedural flow for handling Eprodisate (disodium) and responding to a spill, the following diagrams have been created using the DOT language.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
